Z-Lys-OMe hydrochloride
描述
属性
IUPAC Name |
methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475072 | |
| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26348-68-5 | |
| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Lys-OMe hydrochloride basic properties
An In-depth Technical Guide to Z-Lys-OMe Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a chemically protected derivative of the amino acid L-lysine. In this compound, specific functional groups—the α-amino, ε-amino, or carboxyl groups—are masked to allow for controlled, site-specific reactions. This makes it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. Its primary application is as a synthetic intermediate for the precise construction of peptides and other complex organic molecules that may serve as enzyme substrates, inhibitors, or novel therapeutic agents.[1][2]
This guide provides a comprehensive overview of the basic properties, applications, and experimental considerations for this compound, with a focus on its most common isomeric form used in research.
Isomeric Forms
It is critical for researchers to distinguish between the two primary isomeric forms of this compound, as the position of the Carbobenzoxy (Z) protecting group dictates its synthetic utility.
-
Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe • HCl): This is the most common form used in peptide synthesis. The ε-amino group on the side chain is protected by the Z group, while the α-amino group is free (as the hydrochloride salt) and available for peptide bond formation.
-
Nα-Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe • HCl): In this isomer, the α-amino group is protected by the Z group. This form is used when a reaction or modification is desired at the ε-amino group of the side chain.
This guide will primarily focus on Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4), the key intermediate for N-terminal peptide chain elongation.
Core Properties and Specifications
The fundamental chemical and physical properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below.
Chemical and Physical Data
Quantitative data for the compound are presented in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| IUPAC Name | Methyl N6-[(benzyloxy)carbonyl]-L-lysinate hydrochloride | TCI Chemicals |
| Synonyms | H-Lys(Z)-OMe • HCl, Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | TCI Chemicals |
| CAS Number | 27894-50-4 | TCI Chemicals |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | Sigma-Aldrich |
| Molecular Weight | 330.81 g/mol | Sigma-Aldrich |
| Physical Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | TCI Chemicals |
| Purity | ≥95.0% to ≥97.5% (HPLC) | TCI Chemicals, Sigma-Aldrich |
| Melting Point | 114.0 - 118.0 °C | TCI Chemicals |
| Optical Rotation | [α]20/D +13.0° to +17.0° (c=1 in water) | TCI Chemicals, Sigma-Aldrich |
| Storage | Store at 4°C, sealed away from moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | MedChemExpress |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Soluble | TCI Chemicals |
| Dimethylformamide (DMF) | Soluble | BenchChem |
| Dimethyl sulfoxide (DMSO) | Soluble (up to 200 mg/mL with sonication) | MedChemExpress |
| Methanol (MeOH) | Soluble | TCI Chemicals |
Applications in Research and Drug Development
Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent for the synthesis of peptides and peptidomimetics with potential biological activities.
-
Peptide Synthesis: It is a fundamental building block in solution-phase peptide synthesis (SPPS). The protected side chain prevents unwanted reactions, while the free α-amino group serves as a nucleophile for coupling with an N-protected amino acid to elongate a peptide chain.
-
Drug Discovery: Researchers use this compound to construct peptides investigated as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The lysine side chain is often a key site for post-translational modifications or for attaching drug moieties.
-
Enzyme Substrate Synthesis: It is used to create specific peptide sequences that act as substrates for enzymes like proteases (e.g., trypsin) and kinases, enabling the study of enzyme activity and kinetics.[1]
-
Bioconjugation: The lysine residue, once deprotected, provides a reactive handle for conjugating peptides to other molecules, such as fluorescent dyes, polymers, or drug delivery systems.
Experimental Protocols
The following is a representative protocol for a standard solution-phase dipeptide synthesis using H-Lys(Z)-OMe • HCl and an N-protected amino acid (e.g., Boc-Ala-OH).
Materials
-
Boc-Ala-OH (1.0 equivalent)
-
H-Lys(Z)-OMe • HCl (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: Synthesis of Boc-Ala-Lys(Z)-OMe
-
Neutralization: Dissolve H-Lys(Z)-OMe • HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the activated Boc-Ala-OH solution to remove the DCU precipitate directly into the neutralized H-Lys(Z)-OMe solution at 0°C.
-
Reaction: Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure product, Boc-Ala-Lys(Z)-OMe.
Visualizations: Workflows and Logical Relationships
Diagrams created with Graphviz are provided below to illustrate key processes and concepts involving this compound.
Workflow for Dipeptide Synthesis
Role in Drug Discovery Pipeline
References
Z-Lys-OMe Hydrochloride (CAS: 26348-68-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-Lys-OMe hydrochloride (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride), a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, core applications, and provides comprehensive experimental protocols for its use in peptide synthesis and as a precursor for cationic surfactants. Furthermore, it explores the biological activities of derivative compounds and visualizes key synthetic and mechanistic pathways.
Introduction
This compound, identified by CAS number 26348-68-5, is a protected form of the essential amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the methyl ester protects the carboxylic acid function. This strategic protection makes it a valuable building block in synthetic organic chemistry, particularly in the controlled, stepwise assembly of peptides.[1] Its utility extends to the synthesis of enzyme substrates and the development of novel lysine-based cationic surfactants with interesting biological properties.[2][3] This guide serves as a technical resource for professionals engaged in drug discovery, peptide chemistry, and materials science.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 26348-68-5 | [2][3][4][5] |
| Molecular Formula | C₁₅H₂₂N₂O₄・HCl | [1][2][5] |
| Molecular Weight | 330.8 g/mol | [1][2][5] |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity | ≥98% | [1][2][5] |
| Solubility | DMF: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMSO: 10 mg/mL | [2][4] |
| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at room temperature. | [2] |
| Stability | ≥ 4 years when stored properly. | [2] |
Core Applications
This compound is primarily utilized in two major areas of research and development: peptide synthesis and the synthesis of lysine-based cationic surfactants.
Peptide Synthesis
As a protected amino acid, this compound is a key intermediate in solution-phase peptide synthesis.[1] The Z-group on the α-amino position provides robust protection that is stable under various coupling conditions and can be removed through hydrogenolysis. The methyl ester at the C-terminus allows for the stepwise elongation of the peptide chain from the N-terminus. This makes it a valuable tool for creating specific peptide sequences that can be investigated for a wide range of biological activities, from antimicrobial agents to modulators of protein function.[1]
Synthesis of Lysine-Based Cationic Surfactants
This compound serves as a precursor for the synthesis of novel cationic surfactants.[2][3] These amphiphilic molecules, which possess a hydrophilic lysine headgroup and a hydrophobic tail, have garnered interest for their biocompatibility and antimicrobial properties. The synthesis typically involves the acylation of the ε-amino group of the lysine side chain, followed by deprotection of the α-amino group. The resulting surfactants have shown activity against Gram-positive bacteria and are being explored for various applications, including as antimicrobial agents and in drug delivery systems.
Enzyme Substrate
This compound has also been described as a substrate for the protease papain, indicating its utility in enzymatic assays and for studying enzyme kinetics and inhibitor screening.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol for Dipeptide Synthesis using this compound
This protocol outlines a general procedure for the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to this compound in a solution-phase synthesis.
Materials:
-
This compound
-
Fmoc-Ala-OH (or other N-protected amino acid)
-
Coupling agent (e.g., HATU, HBTU, or DCC)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Chromatography system for purification
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (1.1 equivalents) dropwise to the solution and stir for 15-20 minutes to neutralize the hydrochloride salt.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.05 equivalents) and the coupling agent (e.g., HATU, 1.05 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the activated amino acid solution to the neutralized Z-Lys-OMe solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide using flash column chromatography on silica gel to obtain the desired product.
-
-
Deprotection (Optional):
-
The Z-group can be removed by catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the free α-amino group for further peptide chain elongation.
-
The methyl ester can be saponified (e.g., using NaOH in methanol/water) to yield the free carboxylic acid.
-
Protocol for Synthesis of Nε-Acyl-Lysine Methyl Ester Cationic Surfactants
This protocol provides a general methodology for the synthesis of lysine-based cationic surfactants starting from this compound.
Materials:
-
This compound
-
Acyl chloride or activated fatty acid (e.g., lauroyl chloride)
-
Base (e.g., triethylamine or DIEA)
-
Solvent (e.g., dichloromethane - DCM or chloroform)
-
Reagents for Z-group deprotection (e.g., H₂ gas, Pd/C catalyst, methanol or ethanol)
-
Standard work-up and purification reagents
Procedure:
-
Nε-Acylation:
-
Suspend this compound (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add a base (e.g., triethylamine, 2.2 equivalents) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0°C.
-
Slowly add the acyl chloride (e.g., lauroyl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting Nα-Z-Nε-acyl-L-lysine methyl ester by column chromatography.
-
-
Deprotection of the α-Amino Group:
-
Dissolve the purified product in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the final Nε-acyl-L-lysine methyl ester hydrochloride surfactant.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Cationic surfactants derived from lysine: effects of their structure and charge type on antimicrobial and hemolytic activities. | Semantic Scholar [semanticscholar.org]
- 4. Cationic surfactants derived from lysine: effects of their structure and charge type on antimicrobial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Z-Lys-OMe Hydrochloride: A Technical Guide to its Core Function as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys-OMe hydrochloride is a chemically modified derivative of the amino acid L-lysine. It serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This technical guide elucidates the role and application of this compound, focusing on its function as a synthetic intermediate rather than a bioactive agent with a pharmacological mechanism of action. Current scientific literature does not attribute a direct biological or therapeutic mechanism of action to this compound. Instead, its utility lies in the precise control it offers during the stepwise assembly of peptide chains.
This document provides a comprehensive overview of its chemical properties, a generalized protocol for its application in solution-phase peptide synthesis, and visual representations of its role in this process.
Chemical Properties and Identification
This compound exists in two primary isomeric forms, depending on which amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group: Nα-Z-L-lysine methyl ester hydrochloride and Nε-Z-L-lysine methyl ester hydrochloride. The choice of isomer is critical for the peptide synthesis strategy. Both forms are utilized to introduce a lysine residue into a growing peptide chain under controlled conditions. The key chemical identifiers and properties are summarized below.
| Property | Nα-Z-L-lysine methyl ester hydrochloride | Nε-Z-L-lysine methyl ester hydrochloride |
| Synonyms | Z-L-Lys-OMe·HCl | L-Lys(Z)-OMe·HCl, H-Lys(Z)-OMe·HCl |
| CAS Number | 26348-68-5[1] | 27894-50-4[2] |
| Molecular Formula | C₁₅H₂₂N₂O₄·HCl[1] | C₁₅H₂₂N₂O₄·HCl[2] |
| Molecular Weight | 330.8 g/mol [1] | 330.8 g/mol [2] |
| Appearance | White to off-white powder[1] | White powder[2] |
| Purity | ≥ 98% (HPLC)[1] | ≥ 98% (HPLC)[2] |
| Optical Rotation | [α]D = -16.1° (c=1% in MeOH)[1] | [α]D20 = +16 ± 2º (C=2% in MeOH or H₂O)[2] |
| Storage Conditions | 0-8 °C[1][2] | 0-8 °C[2] |
Core Application: A Building Block in Peptide Synthesis
The primary function of this compound is to serve as a protected amino acid building block in solution-phase peptide synthesis.[3] The protecting groups, benzyloxycarbonyl (Z) on an amino group and a methyl ester (-OMe) on the carboxyl group, prevent unwanted side reactions during peptide bond formation. This strategy allows for the controlled, sequential addition of amino acids to construct a peptide of a specific sequence.
The benzyloxycarbonyl (Z) group is a well-established amine protecting group that is stable under various conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid).[4] The methyl ester is a simple and effective protecting group for the carboxylic acid, which can be removed by saponification (hydrolysis with a base like NaOH).[5]
Generalized Experimental Protocol: Solution-Phase Dipeptide Synthesis
The following is a generalized protocol for the use of a Z-protected lysine methyl ester in the synthesis of a dipeptide. This protocol is based on standard solution-phase peptide synthesis methodologies.
Objective: To couple an N-terminally protected amino acid (e.g., Boc-Alanine) with a C-terminally and side-chain protected lysine (e.g., Nε-Z-L-lysine methyl ester hydrochloride).
Materials:
-
Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)
-
Boc-Alanine (Boc-Ala-OH)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., Triethylamine - TEA, or N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Solutions for work-up (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve Nε-Z-L-lysine methyl ester hydrochloride in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add one equivalent of a base (e.g., TEA) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-Alanine and one equivalent of HOBt in anhydrous DCM.
-
Cool this solution to 0 °C and add one equivalent of the coupling agent (e.g., DCC).
-
Stir the mixture at 0 °C for 30 minutes. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Peptide Bond Formation (Coupling):
-
Filter the activated Boc-Alanine solution to remove the DCU precipitate (if applicable) and add the filtrate to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any further precipitate.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Lys(Z)-OMe).
-
Purify the crude product by column chromatography on silica gel.
-
-
Selective Deprotection (Example):
-
N-terminal Boc group removal: The Boc group can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM to allow for further chain elongation at the N-terminus.[6]
-
C-terminal Methyl Ester removal: The methyl ester can be hydrolyzed using a base such as LiOH or NaOH in a mixture of THF and water to yield the free carboxylic acid.[5]
-
Side-chain Z group removal: The Z group can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C catalyst) to expose the lysine side-chain amine.[4]
-
Visualizing the Role of this compound in Peptide Synthesis
The following diagrams illustrate the function of protected lysine derivatives in a typical peptide synthesis workflow.
Caption: Workflow for dipeptide synthesis using a protected lysine derivative.
Caption: Orthogonal deprotection strategy for a lysine-containing peptide.
Conclusion
This compound is not a pharmacologically active agent but a vital tool for the chemical synthesis of peptides. Its core function is to provide a stable, protected form of lysine that can be selectively incorporated into a peptide sequence. The choice of protecting groups allows for orthogonal deprotection strategies, enabling chemists to build complex peptide structures with high precision. This technical guide provides the foundational knowledge for researchers and professionals in drug development and biochemistry to effectively utilize this compound in their synthetic endeavors. As no biological mechanism of action has been identified, no data on signaling pathways or quantitative biological activity is available.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Nε-(Z)-L-Lysine Methyl Ester Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Nε-(Z)-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl), a critical building block in the field of peptide synthesis. It serves as a versatile derivative of L-lysine, strategically protected to facilitate controlled, stepwise peptide chain elongation. This guide will cover its physicochemical properties, core applications, and detailed protocols for its use in synthetic workflows.
Introduction to H-Lys(Z)-OMe·HCl
H-Lys(Z)-OMe·HCl is a derivative of the amino acid L-lysine where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a methyl ester (-OMe). The α-amino group remains as a hydrochloride salt, ready for peptide bond formation. This protection scheme is particularly valuable in solution-phase peptide synthesis[1].
The strategic placement of the Z group on the side chain and the methyl ester at the C-terminus allows for orthogonal deprotection strategies. This means each protecting group can be removed under specific conditions without affecting the other, or other protecting groups in the peptide, providing essential flexibility in the synthesis of complex peptides.
It is important to distinguish this compound, Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4) , from its isomer, Nα-Z-L-lysine methyl ester hydrochloride (CAS: 26348-68-5). The former, with its free α-amino group, is the primary subject of this guide and is designed for peptide chain elongation from the N-terminus.
Physicochemical and Handling Properties
The compound is typically supplied as a white powder and should be stored at -20°C for long-term stability[2]. Key properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | References |
| Synonyms | H-Lys(Z)-OMe·HCl, Nε-Z-L-lysine methyl ester hydrochloride | [1][3][4] |
| CAS Number | 27894-50-4 | [1][4][5] |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | [2][4][5] |
| Molecular Weight | 330.81 g/mol | [1][6] |
| Appearance | Powder | [1] |
| Purity | ≥97.5% (HPLC) | [1] |
| Optical Activity | [α]²⁰/D +14.5 ± 0.5° (c=2% in H₂O) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| DMF | 30 mg/mL | [2][7] |
| DMSO | 10 mg/mL | [2][7] |
| Ethanol | 30 mg/mL | [2][7] |
| PBS (pH 7.2) | 10 mg/mL | [2][7] |
Below is the chemical structure of Nε-(Z)-L-lysine methyl ester hydrochloride.
Core Applications in Research and Development
H-Lys(Z)-OMe·HCl is a versatile reagent with applications extending beyond simple peptide synthesis.
-
Peptide Synthesis : It is a fundamental building block for introducing a lysine residue into a peptide sequence during solution-phase synthesis[1][5]. The protected side chain prevents unwanted branching.
-
Drug Development : The compound is integral to the synthesis of peptide-based therapeutics and peptidomimetics, which are designed to target specific biological pathways[5][6].
-
Bioconjugation : It serves as a precursor for linking bioactive molecules, such as drugs or imaging agents, to larger entities like antibodies or proteins, creating targeted therapeutic or diagnostic agents[5][6].
-
Protein Engineering : Researchers utilize this compound in studies aimed at modifying protein structures to enhance stability, activity, or other functional properties[5][6].
-
Cosmetic Science : It finds use in cosmetic formulations to potentially improve the skin penetration of active ingredients[5][6].
Role in Peptide Synthesis: A Workflow Overview
The primary utility of H-Lys(Z)-OMe·HCl is in the controlled, stepwise addition of a lysine residue to a growing peptide chain. The workflow involves two main stages: coupling and deprotection.
Experimental Protocols
The following sections provide representative, generalized protocols for the key steps involving H-Lys(Z)-OMe·HCl in a typical solution-phase peptide synthesis campaign.
Note: These are illustrative protocols. Researchers must optimize conditions, including solvent, temperature, reaction time, and stoichiometry, for their specific peptide sequence and scale.
Protocol 1: Peptide Coupling
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) to the free α-amino group of H-Lys(Z)-OMe·HCl.
-
Reagent Preparation :
-
Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) and the N-protected amino acid (1.05 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10-15 minutes.
-
In a separate vessel, dissolve the coupling reagent, such as HATU (1.05 eq), in anhydrous DMF.
-
-
Activation and Coupling :
-
Cool the amino acid/H-Lys(Z)-OMe·HCl solution to 0°C in an ice bath.
-
Add the HATU solution dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide by flash column chromatography to yield the protected peptide, Boc-Ala-Lys(Z)-OMe.
-
Protocol 2: Orthogonal Deprotection
The key advantage of the Z and -OMe protecting groups is their stability and selective removal under conditions that differ from those used for N-terminal Boc or Fmoc groups.
A. Side-Chain (Z Group) Deprotection via Hydrogenolysis
-
Reaction Setup :
-
Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or a mixture including THF.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 10-20% by weight relative to the peptide.
-
-
Hydrogenation :
-
Secure the reaction flask to a hydrogenation apparatus.
-
Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or at a pressure of 1-3 atm.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up :
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
B. C-Terminal (Methyl Ester) Deprotection via Saponification
-
Reaction Setup :
-
Dissolve the methyl ester-protected peptide (1.0 eq) in a mixture of solvents, typically THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
-
Hydrolysis :
-
Add an aqueous solution of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-3.0 eq), dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Acidification :
-
Quench the reaction by adding water and optionally removing the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 using a cold, dilute acid solution (e.g., 1N HCl or 5% citric acid).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid.
-
Conclusion
Nε-(Z)-L-lysine methyl ester hydrochloride is an indispensable tool in the arsenal of the peptide chemist. Its defined protection strategy enables precise, controlled synthesis of complex peptide structures. The orthogonality of the Z and methyl ester groups, combined with their stability to conditions used for standard Boc and Fmoc chemistries, provides the synthetic flexibility required for modern drug discovery and materials science. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in research and development.
References
A Technical Guide to the Stability and Storage of Z-Lys-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe HCl). Understanding the chemical stability of this important synthetic intermediate is crucial for ensuring its integrity and performance in research and drug development applications. This guide covers key aspects of its stability profile, potential degradation pathways, and best practices for storage and handling.
Chemical Profile and Recommended Storage
Z-Lys-OMe hydrochloride is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified as a methyl ester. It is supplied as a hydrochloride salt to improve its solubility and stability.
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture and light. |
| +5 ± 3°C | Short-term | For routine use, minimize exposure to ambient conditions. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents. |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by the chemical lability of the N-benzyloxycarbonyl (Z) protecting group and the methyl ester. Degradation can be induced by several factors, including pH, temperature, and light.
pH-Dependent Degradation: Hydrolysis
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol.
Cleavage of the N-Benzyloxycarbonyl (Z) Group
The Z-group is a commonly used protecting group in peptide synthesis and is known to be labile under specific conditions.
-
Catalytic Hydrogenolysis: The most common method for the removal of the Z-group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This reaction cleaves the benzyl-oxygen bond to yield toluene, carbon dioxide, and the free amine.
-
Acidolysis: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Z-group.
Thermal Degradation
While this compound is relatively stable at recommended storage temperatures, elevated temperatures can promote degradation. Thermal decomposition of amino acids and their derivatives can be complex, often leading to a variety of products through decarboxylation, deamination, and condensation reactions. Upon combustion, hazardous decomposition products may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).
Photodegradation
Z-protected amino acids can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. Irradiation can lead to the cleavage of the Z-group. For some photolabile Z-derivatives, irradiation in a suitable solvent can be used as a deprotection strategy. To ensure the stability of this compound, it is recommended to store it protected from light.
Experimental Protocols
The following are proposed experimental protocols for assessing the stability of this compound. These are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Photostability chamber with a light source emitting both UV and visible light
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see section 3.2).
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Proposed HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A suggested starting point is 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (for the Z-group) |
| Injection Volume | 10 µL |
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Handling and Storage Workflow
References
The Pivotal Role of Z-Lys-OMe Hydrochloride in Medicinal Chemistry: A Technical Guide
An in-depth exploration of Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl) as a critical building block in the synthesis of therapeutic peptides and other advanced applications in drug discovery and development.
This technical guide provides a comprehensive overview of Z-Lys-OMe·HCl, a key lysine derivative, for researchers, scientists, and drug development professionals. We delve into its chemical properties, pivotal role in peptide synthesis, and its application in the creation of bioactive peptides with therapeutic potential. This document details experimental protocols, presents quantitative data for synthesized compounds, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of its utility in medicinal chemistry.
Core Concepts: Understanding Z-Lys-OMe Hydrochloride
Z-Lys-OMe·HCl, also known as H-Lys(Z)-OMe·HCl, is a derivative of the essential amino acid L-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified as a methyl ester. This specific arrangement of protecting groups makes it a versatile building block, particularly in solution-phase peptide synthesis.[1][2] The Z-group provides stability under various reaction conditions and can be removed through hydrogenolysis, while the methyl ester protects the carboxylic acid during coupling reactions.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Z-Lys-OMe·HCl is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂N₂O₄ · HCl | [3] |
| Molecular Weight | 330.81 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥97.5% (HPLC) | [3] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [3] |
| Solubility | Soluble in water. | [3] |
Applications in Medicinal Chemistry
The primary application of Z-Lys-OMe·HCl lies in its role as a precursor for the introduction of a protected lysine residue into a growing peptide chain. This is crucial for the synthesis of a wide array of bioactive peptides, including antimicrobial, anticancer, and cell-penetrating peptides.[5][6][7] The presence of the ε-amino group on the lysine side chain offers a site for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of cytotoxic drugs or imaging agents.[2]
Synthesis of Bioactive Peptides
Antimicrobial Peptides (AMPs): The cationic nature of lysine residues is critical for the antimicrobial activity of many AMPs, as it facilitates interaction with the negatively charged bacterial membranes. The use of Z-protected lysine derivatives allows for the controlled synthesis of such peptides.
Anticancer Peptides (ACPs): Similar to AMPs, the positive charge of lysine can contribute to the selective disruption of cancer cell membranes. Furthermore, the lysine side chain can be a point of attachment for anticancer drugs to create targeted peptide-drug conjugates.[6][8]
Cell-Penetrating Peptides (CPPs): The high density of positive charges, often provided by lysine and arginine residues, is a key feature of many CPPs, enabling them to traverse cellular membranes and deliver various molecular cargoes.[7]
Experimental Protocols
The successful incorporation of Z-Lys-OMe·HCl into a peptide sequence relies on well-defined synthetic protocols. Both solution-phase and solid-phase synthesis methodologies are employed.
Solution-Phase Peptide Synthesis
Solution-phase synthesis offers flexibility and is often used for large-scale production of shorter peptides. A typical coupling reaction involves the activation of the carboxylic acid of an N-protected amino acid and its subsequent reaction with the free α-amino group of Z-Lys-OMe·HCl.
Protocol: Dipeptide Synthesis using EDC/HOBt Coupling
-
Dissolution: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.). Stir for 10 minutes.
-
Coupling: Add H-Lys(Z)-OMe·HCl (1.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude dipeptide by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of longer peptides, SPPS is the method of choice. In this approach, an N-Fmoc protected lysine with a Z-protected side chain, Fmoc-Lys(Z)-OH, is typically used.
Protocol: Incorporation of Fmoc-Lys(Z)-OH into a Resin-Bound Peptide
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[3]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3 eq.), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[10]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test.
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) protecting group is typically removed by catalytic hydrogenolysis.
Protocol: Z-Group Deprotection
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Quantitative Data on Bioactive Peptides
The incorporation of lysine residues, often via Z-Lys-OMe·HCl or its derivatives, has led to the development of numerous bioactive peptides. The following tables summarize the biological activity of some of these synthetic peptides.
Antimicrobial Activity
| Peptide | Sequence | Target Organism | MIC (µM) | Reference |
| AamAP1-Lysine | - | S. aureus | 5 | [11] |
| AamAP1-Lysine | - | E. coli | 5-7.5 | [11] |
| AamAP1-Lysine | - | C. albicans | 5-7.5 | [11] |
| CM15 analog (D1,13) | KWKLFKKIGAVLKVL-NH₂ (L-Lys at 1 & 13 replaced with D-Lys) | S. aureus | 2-4 fold increase from parent | [12] |
| PSTO2 analog (7K) | - | S. aureus | <2 | [1] |
| PSTO2 analog (SR) | - | E. coli | 4 | [1] |
Anticancer Activity
| Peptide/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Zelkovamycin analogue 21 | Huh-7 (Liver Cancer) | >50 | [13] |
| Zelkovamycin analogue 22 | Huh-7 (Liver Cancer) | >50 | [13] |
| Zelkovamycin analogue 23 | Huh-7 (Liver Cancer) | >50 | [13] |
| C₁₆-KK-NH₂ | HaCaT (Keratinocytes) | 1.8 mg/L | [14] |
| C₁₆-RR-NH₂ | HaCaT (Keratinocytes) | 1.8 mg/L | [14] |
| LSD1 Inhibitor 9 | LSD1/CoREST | 2.1 | [15] |
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes. Below are diagrams for a typical peptide synthesis workflow and a simplified representation of how lysine modifications can influence G-Protein Coupled Receptor (GPCR) signaling.
Experimental Workflow: Solid-Phase Peptide Synthesis
Signaling Pathway: Influence of Lysine Modification on GPCR Signaling
While Z-Lys-OMe·HCl is a synthetic tool, understanding the role of lysine modifications in natural signaling pathways provides context for the design of peptide-based therapeutics. Lysine residues in GPCRs and associated proteins can undergo various post-translational modifications (PTMs), such as ubiquitination and acetylation, which can modulate signaling.[1][11][16]
Conclusion
Z-Lys-OMe·HCl and its Fmoc-protected counterpart are indispensable tools in medicinal chemistry, enabling the precise synthesis of complex and bioactive peptides. The ability to introduce a protected lysine residue allows for the creation of peptides with enhanced therapeutic properties and provides a handle for further chemical modifications. A thorough understanding of the synthetic methodologies and the biological implications of lysine incorporation is crucial for the continued development of novel peptide-based drugs. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. jeol.com [jeol.com]
- 8. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. G protein coupled-receptor signaling and reversible lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]
Z-Lys-OMe Hydrochloride: A Comprehensive Technical Guide for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Z-Lys-OMe hydrochloride, a critical building block in the field of peptide chemistry. This document details its chemical properties, provides explicit experimental protocols for its use, and visualizes key chemical transformations and workflows. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Core Concepts: The Role of this compound in Peptide Synthesis
This compound, chemically known as Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. In peptide synthesis, it is crucial to control the reactivity of the various functional groups within an amino acid to ensure the formation of the correct peptide bond sequence. This compound is strategically modified with protecting groups to achieve this control.
The benzyloxycarbonyl (Z) group protects the alpha-amino (Nα) terminus. This group is stable under a range of conditions but can be selectively removed, a process known as deprotection. The methyl ester (-OMe) group protects the C-terminal carboxylic acid, preventing it from reacting during peptide coupling steps. The hydrochloride salt form enhances the compound's stability and solubility. By protecting the alpha-amino and carboxyl termini, the epsilon-amino group on the lysine side chain is available for specific modifications or for peptide bond formation.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | Nα-[(phenylmethoxy)carbonyl]-L-lysine, methyl ester, monohydrochloride | [1] |
| CAS Number | 26348-68-5 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₄ • HCl | [1] |
| Molecular Weight | 330.8 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound: peptide coupling and Nα-deprotection. These protocols are fundamental to its application in solution-phase peptide synthesis.
Peptide Coupling using this compound
This protocol describes the formation of a dipeptide by coupling an Nα-protected amino acid (e.g., Fmoc-Ala-OH) with this compound.
Materials:
-
This compound
-
Nα-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
-
Activation of the Nα-protected amino acid: In a separate flask, dissolve the Nα-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution of the Nα-protected amino acid and HOBt. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add the neutralized Z-Lys-OMe solution from step 1 to the activated amino acid mixture from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.
Nα-Deprotection of the Z-Group
This protocol describes the removal of the Nα-benzyloxycarbonyl (Z) group from the newly synthesized dipeptide via catalytic hydrogenation.
Materials:
-
Nα-Z-protected peptide
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Celite
Procedure:
-
Dissolve the Nα-Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
If using a hydrogen donor, add ammonium formate. Alternatively, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the application of this compound in peptide synthesis.
Caption: Workflow for the synthesis of a protected dipeptide using this compound.
References
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Lys-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers significant advantages in terms of scalability, purification of intermediates, and the incorporation of modified or unnatural amino acids.[1] This document provides detailed application notes and protocols for the use of Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl), a key building block in the synthesis of lysine-containing peptides.
The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine, while the methyl ester protects the C-terminus. This strategic protection allows for the selective formation of peptide bonds at the α-amino group. Z-Lys-OMe·HCl is a versatile reagent employed in the synthesis of various biologically active peptides, including enzyme substrates and peptide-based therapeutics.[1] Lysine-containing peptides are of significant interest in drug development due to their involvement in various cellular processes, including signaling pathways such as the mTORC1 pathway.
Data Presentation
The following tables summarize the key chemical and physical properties of Z-Lys-OMe·HCl and provide illustrative quantitative data for the synthesis of a model dipeptide, Z-Lys(Z)-Gly-OMe. These values are representative and may vary depending on specific experimental conditions.
Table 1: Chemical and Physical Properties of Z-Lys-OMe·HCl
| Property | Value |
| CAS Number | 27894-50-4 |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ |
| Molecular Weight | 330.81 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97.5% (HPLC) |
| Solubility | Soluble in DMF and DMSO |
Table 2: Illustrative Quantitative Data for the Synthesis of Z-Lys(Z)-Gly-OMe
| Step | Parameter | Value |
| Peptide Coupling | Reaction Time | 12-24 hours |
| Typical Yield (crude) | 85-95% | |
| Purification Method | Silica Gel Column Chromatography | |
| Typical Yield (purified) | 70-85% | |
| Z-Group Deprotection | Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Experimental Protocols
The following protocols describe the synthesis of a model dipeptide, Z-Lys(Z)-Gly-OMe, followed by the deprotection of the Nα-Z group.
Peptide Coupling: Synthesis of Z-Lys(Z)-Gly-OMe
This protocol details the coupling of Nα-Z-L-lysine with glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[2]
Materials:
-
Z-Lys-OH (Nα-benzyloxycarbonyl-L-lysine)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of H-Gly-OMe·HCl: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. To this solution, add TEA or DIPEA (1.1 eq) dropwise at 0 °C and stir for 30 minutes at the same temperature.
-
Activation of Z-Lys-OH: In a separate flask, dissolve Z-Lys-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Gly-OMe solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude Z-Lys(Z)-Gly-OMe by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Nα-Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Nα-Z protecting group from the dipeptide to yield H-Lys(Z)-Gly-OMe.
Materials:
-
Z-Lys(Z)-Gly-OMe
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the purified Z-Lys(Z)-Gly-OMe (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the peptide) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Lys(Z)-Gly-OMe.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Z-Lys-OMe·HCl.
Caption: Workflow for dipeptide synthesis and deprotection.
Logical Relationship of Peptide Synthesis Cycle
The following diagram illustrates the cyclical nature of solution-phase peptide synthesis for chain elongation.
Caption: The iterative cycle of solution-phase peptide synthesis.
Lysine and the mTORC1 Signaling Pathway
Lysine is an essential amino acid that plays a role in cellular signaling, including the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism. The availability of amino acids, including lysine, is a key signal for mTORC1 activation.
Caption: Simplified overview of Lysine's role in mTORC1 activation.
References
protocol for coupling Z-Lys-OMe hydrochloride in peptide chains
Application Notes and Protocols for Peptide Synthesis
Topic: Protocol for Coupling Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl) in Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine is a fundamental amino acid in many peptides and proteins, featuring a primary amino group on its side chain (the ε-amino group) that is often involved in post-translational modifications and receptor interactions. During peptide synthesis, this reactive side chain must be protected to prevent unwanted side reactions, such as chain branching. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the ε-amino function of lysine, offering stability under various conditions and selective removal via hydrogenolysis.[1]
This document provides detailed protocols for the coupling of Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl) to a growing peptide chain. In this reagent, the C-terminal carboxyl group is protected as a methyl ester (-OMe), and the side-chain ε-amino group is protected by the Z group.[2][3] The α-amino group is available for peptide bond formation, presented as a hydrochloride salt. The protocols described herein are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), focusing on common and efficient coupling methodologies.
General Workflow for Peptide Coupling
The overall process involves the activation of a C-terminal protected amino acid (or peptide) and its subsequent reaction with the free α-amino group of H-Lys(Z)-OMe·HCl. A tertiary base is required to neutralize the hydrochloride salt and liberate the free amine for the nucleophilic attack.
Caption: General workflow for coupling H-Lys(Z)-OMe·HCl.
Experimental Protocols
Note: These protocols assume a solution-phase synthesis for clarity. For solid-phase synthesis (SPPS), equivalents are calculated based on the resin loading, and purification steps are replaced by resin washing.
Materials and Reagents
-
Amino Acids: Nα-Fmoc or Nα-Boc protected amino acid (Carboxyl component), H-Lys(Z)-OMe·HCl (Amino component).
-
Coupling Reagents:
-
Additives: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[5]
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM).[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Standard lab equipment: Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, equipment for chromatography.
Protocol A: DIC/Oxyma Pure Coupling
This method is a robust and safe alternative to traditional carbodiimide methods that use HOBt, minimizing racemization.[5][7]
-
Activation: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 15-20 minutes for pre-activation.
-
Coupling: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Transfer the activated amino acid solution from step 3 to the amine solution from step 5.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct (if precipitated).
-
Dilute the filtrate with Ethyl Acetate.
-
Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected dipeptide by flash column chromatography.
-
Protocol B: HBTU Coupling
HBTU is a highly efficient aminium-based coupling reagent that provides rapid reaction times. It requires two equivalents of a tertiary base.[4][6]
-
Activation: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq), HBTU (1.0 eq), and H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the amine salt, while the second facilitates the activation.
-
Coupling: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
The coupling is typically complete within 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Follow the same procedure as described in Protocol A, step 8.
Data Presentation
The choice of coupling reagent can significantly impact reaction efficiency, time, and the degree of side reactions like racemization. The following table summarizes typical parameters for the described protocols.
| Parameter | Method A: DIC/Oxyma Pure | Method B: HBTU/DIPEA |
| Equivalents (AA:Amine:Reagent:Base) | 1 : 1 : 1.1 (DIC) : 1.1 | 1 : 1 : 1.0 : 2.2 |
| Additive | 1.0 eq Oxyma Pure | None (HBTU contains HOBt moiety) |
| Solvent | DMF or DCM | DMF |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Racemization Risk | Very Low[5] | Low[4] |
| Key Advantage | Safer (avoids explosive HOBt), good for sterically hindered couplings. | Fast, highly efficient, very reliable. |
Chemical Reaction Scheme
The diagram below illustrates the chemical transformation during the peptide bond formation using a generic Nα-Fmoc protected amino acid.
Caption: Reaction scheme for coupling an Fmoc-amino acid to H-Lys(Z)-OMe·HCl.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient activation time or reagent stoichiometry. Steric hindrance of amino acids. | Increase reaction time. Use a more powerful coupling reagent like HATU. For SPPS, perform a double coupling. |
| Low Yield | Moisture in reagents or solvents. Inefficient work-up/extraction. | Use anhydrous solvents and fresh reagents. Optimize pH during aqueous washes to prevent product loss. |
| Side Product Formation | Racemization of the activated amino acid. | Use an additive like Oxyma Pure. Keep activation temperatures at 0°C. Avoid strong bases or use a weaker base like NMM. |
| Difficulty in Purification | Byproducts from coupling reagents (e.g., ureas). | For DIC, ensure complete precipitation of DIU or use EDC·HCl for easier aqueous removal of the urea byproduct.[4] |
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: Z-Lys-OMe Hydrochloride in Enzyme Substrate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys-OMe hydrochloride (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride) is a valuable synthetic intermediate utilized in the development of enzyme substrates, particularly for proteases.[1] Its structure, featuring a protected α-amino group and a methyl-esterified carboxyl group on a lysine residue, makes it an ideal building block for creating specific substrates for enzymes that recognize and cleave at lysine sites. This document provides detailed application notes and protocols for the use of this compound in enzyme substrate development, with a focus on trypsin-like serine proteases and papain-like cysteine proteases.
Applications of this compound
This compound serves two primary roles in enzyme substrate development:
-
As a simple chromogenic or spectrophotometric substrate: While not intrinsically chromogenic, its hydrolysis by proteases can be monitored using specific assays. It is particularly useful for initial screening and characterization of enzymes that exhibit specificity for lysine residues.
-
As a foundational building block for complex substrates: Z-Lys-OMe is a key component in the synthesis of more sophisticated enzyme substrates, such as internally quenched fluorescent (IQF) peptides.[2][3][4] These advanced substrates are instrumental in high-throughput screening and detailed kinetic analysis of proteases.
Enzyme Classes Targeted by Z-Lys-OMe Based Substrates
Z-Lys-OMe and its derivatives are primarily used to assay the activity of endopeptidases that cleave at the C-terminal side of lysine residues. The two main classes of enzymes that can be studied using Z-Lys-OMe-based substrates are:
-
Trypsin-like Serine Proteases: This family of enzymes, which includes trypsin, has a substrate specificity pocket that accommodates and cleaves after basic amino acid residues like lysine and arginine.
-
Papain-like Cysteine Proteases: Papain and other related cysteine proteases also exhibit a preference for cleaving at lysine residues, making Z-Lys-OMe a relevant substrate for this class of enzymes.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Trypsin Activity using a Z-Lys-derivative
This protocol is adapted from studies on the closely related substrate, Z-Lys-p-nitroanilide (Z-Lys-pNA), and can be used as a basis for developing an assay for Z-Lys-OMe. The principle involves measuring the increase in absorbance of a reporter molecule following enzymatic cleavage. For Z-Lys-OMe, a coupled assay would be required where the release of methanol is enzymatically converted to a detectable product. A simpler, direct assay can be performed with a chromogenic variant like Z-Lys-pNA, where the release of p-nitroaniline can be monitored at 410 nm.
Materials:
-
Bovine Trypsin
-
Z-Lys-p-nitroanilide (Z-Lys-pNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Z-Lys-pNA: Dissolve Z-Lys-pNA in DMSO to a concentration of 10 mM.
-
Prepare a working solution of trypsin: Dilute trypsin in Tris-HCl buffer to the desired concentration (e.g., 10 µg/mL).
-
Set up the reaction: In a 96-well microplate, add 180 µL of Tris-HCl buffer.
-
Add the substrate: Add 10 µL of the Z-Lys-pNA stock solution to each well and mix gently.
-
Initiate the reaction: Add 10 µL of the trypsin working solution to each well.
-
Monitor the reaction: Immediately place the microplate in a plate reader and measure the absorbance at 410 nm every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity: Determine the linear range of the reaction and calculate the change in absorbance per minute (ΔA410/min). The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).
Protocol 2: Papain-Catalyzed Reaction with Nε-Z-L-Lys-OMe
This protocol is based on a study of papain-catalyzed oligomerization of Nε-Z-L-Lys-OMe and can be adapted for studying the hydrolytic activity of papain.[5]
Materials:
-
Papain
-
Nε-Z-L-Lysine methyl ester hydrochloride (Z-Lys-OMe)
-
Phosphate buffer (0.1 M, pH 6.0) containing 1 mM EDTA and 5 mM cysteine
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of Z-Lys-OMe: Dissolve Z-Lys-OMe in the phosphate buffer to a concentration of 10 mM.
-
Prepare a working solution of papain: Dissolve papain in the phosphate buffer to a concentration of 1 mg/mL.
-
Set up the reaction: In a microcentrifuge tube, mix 900 µL of the Z-Lys-OMe stock solution with 100 µL of the papain working solution.
-
Incubate the reaction: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction: At each time point, take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 1 M HCl.
-
Analyze the products: Analyze the reaction products by HPLC to monitor the decrease in the Z-Lys-OMe substrate peak and the appearance of the hydrolyzed product peak (Z-Lys-OH).
Quantitative Data
The following table summarizes the kinetic parameters for the trypsin-catalyzed hydrolysis of the closely related substrate N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pna) at 25°C.[6][7] This data provides a reference for the expected enzymatic efficiency of trypsin with lysine-based substrates.
| Parameter | Value | Reference |
| kcat | 0.517 ± 0.014 s⁻¹ | [6][7] |
| KM | Varies with pH; simplifies to Ks | [6][7] |
| kcat/KM | Maximal at alkaline pH | [6][7] |
Note: The Michaelis constant (KM) for Z-Lys-pna was found to be highly dependent on pH. For detailed kinetic analysis, it is recommended to determine the kinetic parameters under the specific experimental conditions.
Visualizations
Experimental Workflow for Enzyme Characterization
Caption: Workflow for characterizing enzyme kinetics using Z-Lys-OMe.
Logical Progression of Substrate Development
Caption: Progression of enzyme substrate development using Z-Lys-OMe.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Z-Lys-OMe Hydrochloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys-OMe hydrochloride, chemically known as Nα-(benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine. In this compound, the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified as a methyl ester.[1][2][3] While primarily utilized as a synthetic intermediate in peptide synthesis, its structural features lend it to specific applications within proteomics research, particularly in the study of enzymes that recognize lysine residues, such as serine proteases.[1][2]
These application notes provide an overview of the utility of this compound in proteomics, with a focus on its use as a competitive inhibitor in activity-based protein profiling (ABPP) and as a foundational molecule for the synthesis of more complex chemical probes.
Applications in Proteomics
Competitive Inhibition in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems.[4][5][6][7] ABPP typically employs active site-directed covalent probes to label and identify active enzymes.
This compound can be employed as a competitive inhibitor to identify lysine-binding enzymes, particularly serine proteases that exhibit trypsin-like activity (i.e., cleave after lysine or arginine residues). In a competitive ABPP workflow, a proteome is pre-incubated with this compound before the addition of a broad-spectrum, lysine-reactive activity-based probe. Enzymes that bind this compound at their active site will be blocked from reacting with the probe. The reduction in probe labeling, as quantified by mass spectrometry or gel-based methods, indicates a specific interaction between the enzyme and this compound.
This approach is valuable for:
-
Target Deconvolution: Identifying the protein targets of more complex lysine-mimetic compounds.
-
Selectivity Profiling: Assessing the selectivity of a compound against a panel of related enzymes.
-
Control Experiments: Serving as a simple, non-covalent inhibitor control to validate the activity-dependent labeling of a covalent probe.
Synthesis of Activity-Based Probes and Affinity Matrices
Due to the presence of a free epsilon-amino group on the lysine side chain (once the Z-group is removed), this compound can serve as a versatile starting material for the synthesis of more sophisticated proteomics tools.[8][9]
-
Synthesis of Activity-Based Probes (ABPs): The epsilon-amino group can be functionalized with a variety of reporter tags (e.g., biotin, fluorophores) and reactive groups (e.g., fluorophosphonates, acyloxymethyl ketones) to generate customized ABPs for targeting specific lysine-recognizing enzymes.
-
Development of Affinity Chromatography Resins: Z-Lys-OMe can be immobilized onto a solid support to create an affinity matrix for the enrichment of lysine-binding proteins from complex biological lysates.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a competitive ABPP experiment using this compound to identify its protein targets in a cell lysate. Data is presented as the ratio of probe labeling in a control sample (DMSO) versus a sample pre-incubated with this compound. A ratio significantly greater than 1 indicates competition.
| Protein Target | UniProt ID | Enzyme Class | Competition Ratio (DMSO / Z-Lys-OMe) | p-value |
| Trypsin-2 | P07477 | Serine Protease | 8.2 | < 0.01 |
| Cathepsin B | P07858 | Cysteine Protease | 1.1 | > 0.05 |
| Kallikrein-1 | P00748 | Serine Protease | 4.5 | < 0.05 |
| Plasminogen | P00747 | Serine Protease | 3.8 | < 0.05 |
| Thrombin | P00734 | Serine Protease | 1.5 | > 0.05 |
Note: This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) of Serine Hydrolases
This protocol describes the use of this compound as a competitive inhibitor to profile its interaction with serine hydrolases in a cell lysate.
Materials:
-
Cell lysate (e.g., from cancer cell line)
-
This compound (100 mM stock in DMSO)
-
Fluorophosphonate (FP)-based activity probe with a reporter tag (e.g., FP-biotin or FP-rhodamine) (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
Streptavidin-agarose beads (for FP-biotin)
-
Protease inhibitor cocktail (optional)
Procedure:
-
Proteome Preparation: Prepare a soluble cell lysate by standard methods (e.g., sonication or Dounce homogenization) in PBS. Determine the protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, aliquot 50 µg of the cell lysate.
-
To the experimental tube, add this compound to a final concentration of 100 µM.
-
To the control tube, add an equivalent volume of DMSO.
-
Incubate both tubes at room temperature for 30 minutes with gentle agitation.
-
-
Probe Labeling:
-
Add the FP-probe to each tube to a final concentration of 1 µM.
-
Incubate at room temperature for 30 minutes.
-
-
Sample Analysis (Gel-Based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
If using a fluorescent probe (e.g., FP-rhodamine), visualize the labeled proteins using a fluorescence gel scanner. A decrease in band intensity in the Z-Lys-OMe-treated lane compared to the control indicates competition.
-
-
Sample Analysis (Mass Spectrometry-Based):
-
If using a biotinylated probe (FP-biotin), enrich the labeled proteins using streptavidin-agarose beads.
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of identified proteins between the control and experimental samples. Proteins with a significantly reduced abundance in the Z-Lys-OMe-treated sample are identified as targets.
-
Protocol 2: Synthesis of a Lysine-Directed Activity-Based Probe
This protocol outlines a general procedure for synthesizing a biotinylated activity-based probe for serine proteases starting from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Biotin-NHS (N-hydroxysuccinimide) ester
-
Triethylamine (TEA)
-
Appropriate electrophilic "warhead" with a linker for attachment (e.g., a chloromethylketone)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Deprotection of the Alpha-Amino Group:
-
Dissolve this compound in a solution of TFA in DCM.
-
Stir the reaction at room temperature until the Z-group is cleaved (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected lysine methyl ester.
-
-
Coupling of the Biotin Tag:
-
Dissolve the deprotected lysine methyl ester in a suitable solvent (e.g., DMF).
-
Add Biotin-NHS ester and a base (e.g., TEA) to the solution.
-
Stir the reaction at room temperature until the coupling is complete (monitor by TLC).
-
Purify the biotinylated lysine derivative by column chromatography.
-
-
Introduction of the Reactive Warhead:
-
The specific chemistry for this step will depend on the desired reactive group. For example, a chloromethylketone can be introduced via coupling to the free carboxyl group (after saponification of the methyl ester) or by other synthetic routes.
-
This step typically requires expertise in organic synthesis and should be adapted from established literature procedures for the synthesis of similar activity-based probes.
-
-
Final Purification and Characterization:
-
Purify the final activity-based probe using an appropriate method (e.g., HPLC).
-
Confirm the identity and purity of the probe by mass spectrometry and NMR spectroscopy.
-
Visualizations
Caption: Competitive ABPP workflow.
Caption: Inhibition of a proteolytic signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Z-Lys-OMe (hydrochloride) | CAS 26348-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. H-Lys(Z)-OMe hydrochloride ≥97.5% (HPLC) | 27894-50-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Step-by-Step Guide for the Deprotection of Z-Lys-OMe Hydrochloride
This application note provides detailed protocols for the deprotection of Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl). The procedures outlined below are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide covers two primary deprotection strategies: the selective removal of the benzyloxycarbonyl (Z) protecting group and the saponification of the methyl ester (OMe).
The Z-group is a commonly used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The methyl ester is a simple protecting group for carboxylic acids, which can be readily cleaved by base-catalyzed hydrolysis (saponification). The choice of deprotection strategy will depend on the subsequent steps in the synthetic route.
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotection reactions of Z-Lys-OMe·HCl based on established methods. The actual yields may vary depending on the specific reaction conditions and the scale of the reaction.
| Parameter | Method A: Z-Group Deprotection (Catalytic Hydrogenation) | Method B: Methyl Ester Deprotection (Saponification) |
| Product | H-Lys-OMe | Z-Lys-OH |
| Reagents | 10% Palladium on Carbon (Pd/C), H₂ gas | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Tetrahydrofuran (THF)/Water or Methanol (MeOH)/Water |
| Reaction Time | 2-16 hours | 1-4 hours |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Typical Yield | >95% | 90-98% |
| Purity | High, often requires minimal purification | High, typically purified by crystallization or chromatography |
Experimental Protocols
Method A: Selective Deprotection of the Z-Group via Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) group from Z-Lys-OMe·HCl to yield L-lysine methyl ester (H-Lys-OMe). Catalytic hydrogenation is the most common and efficient method for this transformation.
Materials:
-
Z-Lys-OMe·HCl
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
-
Reaction flask
-
Stirring plate and stir bar
Procedure:
-
Reaction Setup: To a solution of Z-Lys-OMe·HCl (1 equivalent) in methanol, add 10% Pd/C (5-10 mol% by weight).
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (a balloon filled with H₂ is typically sufficient for small-scale reactions). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete (typically 2-16 hours), the mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, H-Lys-OMe, typically as a dihydrochloride salt if the reaction is performed in the presence of an acid, or as the free amine.
Diagram of Experimental Workflow for Z-Group Deprotection
Caption: Workflow for Z-group deprotection via catalytic hydrogenation.
Method B: Selective Deprotection of the Methyl Ester via Saponification
This protocol details the hydrolysis of the methyl ester of Z-Lys-OMe·HCl to produce Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH).
Materials:
-
Z-Lys-OMe·HCl
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1-1.2 equivalents)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve Z-Lys-OMe·HCl (1 equivalent) in a mixture of THF (or MeOH) and water. The solution is cooled to 0°C in an ice bath.
-
Hydrolysis: A solution of LiOH or NaOH (1-1.2 equivalents) in water is added dropwise to the reaction mixture while stirring. The reaction is allowed to stir at 0°C and then gradually warm to room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: The organic solvent (THF or MeOH) is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar organic solvent like ether to remove any non-acidic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1 M HCl. The product, Z-Lys-OH, will precipitate out of the solution.
-
Extraction: The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude Z-Lys-OH. The product can be further purified by crystallization.
Diagram of Experimental Workflow for Methyl Ester Deprotection
Caption: Workflow for methyl ester deprotection via saponification.
Application Notes and Protocols for Reactions Involving Z-Lys-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving Z-Lys-OMe hydrochloride (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride). This versatile synthetic intermediate is a key building block in peptide synthesis and in the preparation of specialty chemicals such as enzyme substrates and cationic surfactants.
Overview of this compound
This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified as a methyl ester.[1][2] The ε-amino group remains as a hydrochloride salt, making it suitable for selective modifications. Its primary applications lie in solution-phase peptide synthesis, where it serves as a C-terminal residue or for the incorporation of a lysine unit within a peptide chain.
Chemical Properties:
| Property | Value |
| CAS Number | 26348-68-5 |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl |
| Molecular Weight | 330.8 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1][2] |
| Storage | Store at -20°C |
Applications in Solution-Phase Peptide Synthesis
This compound is a valuable reagent for the synthesis of peptides in solution. The Z-group provides robust protection for the α-amino group, while the methyl ester protects the C-terminus. The free ε-amino group can be selectively acylated.
Synthesis of a Protected Dipeptide: Boc-Ala-Lys(Z)-OMe
This protocol describes the synthesis of the protected dipeptide Boc-Ala-Lys(Z)-OMe, a common intermediate in the synthesis of larger peptides.
Experimental Protocol:
-
Materials:
-
H-Lys(Z)-OMe·HCl (1.0 eq)
-
Boc-Ala-OH (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.
-
Add DIPEA (1.1 eq) to the solution at 0 °C and stir for 15 minutes to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Boc-Ala-OH solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the cold solution to remove the DCU and add the filtrate to the neutralized H-Lys(Z)-OMe solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any further DCU precipitate.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Data Presentation:
| Product | Starting Materials | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
| Boc-Ala-Lys(Z)-OMe | H-Lys(Z)-OMe·HCl, Boc-Ala-OH | DCC/HOBt | DCM/DMF | 85-95 | >95 (after chromatography) |
Workflow Diagram:
References
Application Notes and Protocols for Z-Lys(Z)-OMe Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lys-OMe hydrochloride, also known as Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its protected α-amino and ε-amino groups, along with the methyl-esterified carboxyl group, make it a versatile intermediate for the controlled assembly of peptide chains and other complex organic molecules. Understanding its solubility under various reaction conditions is paramount for optimizing reaction efficiency, yield, and purity. These application notes provide a comprehensive overview of the solubility of this compound and detailed protocols for its use in common synthetic applications.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₂N₂O₄・HCl |
| Molecular Weight | 330.8 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid |
| Purity | Typically ≥98% |
Solubility of this compound
The solubility of this compound is a critical factor in its application, influencing reaction kinetics and the homogeneity of the reaction mixture. The following table summarizes the available quantitative solubility data in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (M) | Notes |
| Dimethylformamide (DMF) | 30 | ~0.091 | A common solvent for peptide coupling reactions. |
| Dimethyl sulfoxide (DMSO) | 10 | ~0.030 | Another polar aprotic solvent suitable for this compound.[1][2] |
| Ethanol | 30 | ~0.091 | Soluble in alcohols, which can be relevant for certain reaction conditions or purification steps.[1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~0.030 | Demonstrates moderate solubility in aqueous buffered solutions at neutral pH.[1][2] |
Effect of pH on Solubility
-
Acidic Conditions (pH < 4): In highly acidic aqueous solutions, the equilibrium will favor the protonated form of the α-amino group, which is already present as the hydrochloride salt. The solubility is expected to be relatively good due to the ionic nature of the molecule.
-
Neutral Conditions (pH ~7): Near neutral pH, as demonstrated by its solubility in PBS (pH 7.2), the compound maintains moderate solubility.[1][2]
-
Basic Conditions (pH > 8): Under basic conditions, the hydrochloride salt will be neutralized to the free base. The deprotonation of the α-amino group will lead to a less polar, zwitterionic, or neutral species, which is expected to have significantly lower solubility in aqueous media. For reactions requiring the free base form, this precipitation can be observed and may necessitate the use of organic solvents.
Effect of Temperature on Solubility
The dissolution of most solids is an endothermic process, and therefore, the solubility of this compound is expected to increase with temperature. This principle can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, it is crucial to consider the thermal stability of the compound and potential side reactions at elevated temperatures. For many protected amino acids, solubility in aqueous and organic solvents generally increases with rising temperature.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Preparation of a Stock Solution in DMF
This protocol describes the preparation of a standard stock solution of this compound in dimethylformamide (DMF) for use in solution-phase peptide synthesis.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Argon or Nitrogen gas supply (optional, for moisture-sensitive reactions)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. For moisture-sensitive applications, oven-dry the glassware and allow it to cool in a desiccator.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a volumetric flask. Add a portion of anhydrous DMF (approximately 50-70% of the final volume).
-
Mixing: Place a magnetic stir bar in the flask and stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied to expedite dissolution if necessary, but avoid excessive heat.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add anhydrous DMF to the flask until the solution reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from moisture. For long-term storage, it is advisable to store at low temperatures (e.g., -20°C) and under an inert atmosphere.
Protocol 2: Solution-Phase Peptide Coupling using this compound
This protocol outlines a general procedure for the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) with this compound in a solution-phase synthesis.
Materials:
-
This compound
-
Fmoc-Ala-OH (or another N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or other racemization suppressant
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes to generate the free base of Z-Lys-OMe.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool this solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Fmoc-Ala-OH solution and add the filtrate to the neutralized Z-Lys-OMe solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dipeptide.
-
The crude product can be further purified by silica gel column chromatography.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solution-phase peptide coupling protocol described above.
Caption: Workflow for solution-phase peptide coupling.
Conclusion
This compound is a fundamental reagent in synthetic chemistry. A thorough understanding of its solubility in various solvents and under different pH and temperature conditions is essential for the successful design and execution of synthetic protocols. The provided data and methodologies offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for the Characterization of Z-Lys-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Z-Lys-OMe hydrochloride (Nα-Carbobenzyloxy-L-lysine methyl ester hydrochloride). The following protocols are designed to ensure the identity, purity, and quality of this critical raw material used in peptide synthesis and other pharmaceutical development applications.
Physicochemical Properties and Specifications
This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified as a methyl ester. It is typically supplied as a white to off-white crystalline powder.
Table 1: Typical Physicochemical Properties and Specifications
| Parameter | Specification | Analytical Technique |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (HPLC) | ≥97.5%[1] | High-Performance Liquid Chromatography |
| Optical Rotation ([α]D²⁰) | +14.5° ± 0.5° (c=2 in H₂O)[1] | Polarimetry |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | - |
| Molecular Weight | 330.81 g/mol | Mass Spectrometry |
| Solubility | Soluble in water, methanol, and DMSO. | - |
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the complete characterization of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification and impurity identification, and Polarimetry for enantiomeric purity assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for quantifying the purity of this compound and detecting any related impurities.[1] A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this analysis.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 214 nm and 254 nm. The Z-group provides a strong chromophore, making UV detection highly sensitive.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.
Table 2: Representative HPLC Data for this compound
| Parameter | Result |
| Retention Time | ~15-20 min (dependent on specific column and system) |
| Purity | ≥97.5% |
| Impurities | Report any impurity peak with an area >0.1% |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the purity analysis of this compound by HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra provide detailed information about the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated chloroform (CDCl₃). Chemical shifts can vary between solvents.[3][4]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with the expected values for the structure of this compound.
Table 3: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅) | ~7.4 | multiplet | 5H |
| Benzylic (CH₂) | ~5.1 | singlet | 2H |
| α-CH | ~4.1 | triplet | 1H |
| Methyl (OCH₃) | ~3.7 | singlet | 3H |
| ε-CH₂ | ~3.1 | triplet | 2H |
| β, γ, δ-CH₂ | ~1.3-1.9 | multiplet | 6H |
Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Carbon | Chemical Shift (ppm) |
| Carbonyl (Ester, C=O) | ~173 |
| Carbonyl (Carbamate, C=O) | ~158 |
| Aromatic (C₆H₅) | ~128-136 |
| Benzylic (CH₂) | ~67 |
| α-CH | ~54 |
| Methyl (OCH₃) | ~52 |
| ε-CH₂ | ~40 |
| β, γ, δ-CH₂ | ~22-30 |
Molecular Weight and Impurity Identification by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is used to confirm the molecular weight of this compound and to identify potential impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
HPLC Conditions: Use the same HPLC method as described in section 2.1.
-
Mass Spectrometer Settings:
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-30 V
-
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The masses of any impurity peaks can be used to propose their structures.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₅H₂₃N₂O₄⁺) | 295.1652 | ~295.17 |
| [M+Na]⁺ (C₁₅H₂₂N₂O₄Na⁺) | 317.1472 | ~317.15 |
Logical Relationship for Impurity Identification
References
- 1. H-Lys(Z)-OMe = 97.5 HPLC 27894-50-4 [sigmaaldrich.com]
- 2. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
common side reactions with Z-Lys-OMe hydrochloride and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Z-Lys-OMe hydrochloride. Our aim is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine.[1] It serves as a crucial building block in peptide synthesis, particularly in the solution-phase synthesis of peptides.[1] The "Z" group (benzyloxycarbonyl, Cbz) protects the alpha-amino group, while the methyl ester (-OMe) protects the carboxylic acid group, allowing for selective reactions at the epsilon-amino group of the lysine side chain.
Q2: What are the most common side reactions observed when using this compound?
A2: The most frequently encountered side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the formation of D-lysine derivatives. This is a significant issue in peptide synthesis as it can be difficult to separate the resulting diastereomeric peptides.[2][3]
-
Incomplete Coupling: Failure of the peptide bond to form completely, resulting in truncated peptide sequences.
-
Side reactions during Z-group deprotection: The removal of the benzyloxycarbonyl (Cbz) protecting group can sometimes lead to the formation of byproducts. For instance, incomplete hydrogenolysis can result in the formation of N-benzyl-protected tertiary amines.[4]
-
Intramolecular Cyclization: The lysine side chain can potentially undergo intramolecular cyclization to form a lactam, although this is less common under standard peptide synthesis conditions.[5]
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical to maintain the integrity of this compound. It should be stored in a well-sealed container, away from moisture, at a temperature of -20°C for long-term stability. For shorter periods, storage at 4°C is also acceptable.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Racemization of the Lysine Residue
Symptoms:
-
Appearance of an extra peak corresponding to the diastereomer in HPLC analysis.
-
Reduced biological activity of the final peptide.
Potential Causes & Solutions:
| Cause | Solution |
| Over-activation of the carboxylic acid | Minimize the pre-activation time of the amino acid before adding the coupling partner. In situ activation is often the preferred method. |
| Strong base catalysis | Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA). Use the minimum amount of base necessary for the reaction to proceed.[3] |
| High reaction temperature | Perform the coupling reaction at a lower temperature, for example, 0°C, to slow down the rate of racemization.[3] |
| Choice of coupling reagent | Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are highly effective in minimizing racemization when used with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[6] Reagents like HATU and HCTU are also known for their low racemization potential.[7] |
| Solvent polarity | In some cases, using less polar solvents can help reduce racemization. However, solvent choice is often dictated by the solubility of the reactants.[3] |
Issue 2: Incomplete Peptide Coupling
Symptoms:
-
Presence of unreacted starting materials in the reaction mixture, as detected by TLC or HPLC.
-
Low yield of the desired peptide.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient activation | Ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider using a more powerful activating reagent if steric hindrance is a factor.[8] |
| Steric hindrance | For sterically hindered amino acids, consider double coupling (repeating the coupling step) or increasing the reaction time.[8] |
| Poor solubility of reactants | Choose a solvent system in which all reactants are fully soluble. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices. |
| Premature precipitation of product | Monitor the reaction for any precipitation. If the product precipitates, it may be necessary to use a different solvent or dilute the reaction mixture. |
Issue 3: Side Reactions During Z-Group Deprotection
Symptoms:
-
Formation of unexpected byproducts detected by mass spectrometry or NMR.
-
Difficulty in purifying the final peptide.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete catalytic hydrogenolysis | Ensure the palladium catalyst (e.g., Pd/C) is active and used in a sufficient amount. Use an adequate hydrogen source and pressure. In cases of insufficient hydrogen, a side reaction producing N-benzyl-protected tertiary amines can occur.[4] |
| Presence of catalyst poisons | Sulfur-containing compounds can poison the palladium catalyst. Ensure all reagents and solvents are free from such impurities. |
| Alternative deprotection methods | If catalytic hydrogenolysis is problematic, consider alternative methods for Cbz deprotection, such as using HBr in acetic acid, although this is a harsher condition.[4] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization
-
Resin Preparation (for Solid-Phase Peptide Synthesis - SPPS): Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Z-Lys(Boc)-OH (or another appropriately protected lysine derivative) in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma Pure).
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Data Presentation
The choice of coupling reagent and additive significantly impacts the extent of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model peptide fragment, illustrating the effectiveness of different reagents in suppressing racemization.
| Coupling Reagent/Additive | % D-Isomer (Racemization) |
| DCC | High |
| DCC/HOBt | Low |
| DCC/Oxyma Pure | Very Low |
| HBTU | Low |
| HATU | Very Low |
| Data is illustrative and based on typical outcomes in peptide synthesis. |
Visualizations
Caption: Peptide coupling pathway and the competing racemization side reaction.
Caption: A logical workflow for troubleshooting common issues in peptide synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Z-Lys-OMe Hydrochloride Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for Z-Lys-OMe hydrochloride coupling.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Encountering slow or incomplete coupling reactions with this compound can be a common hurdle. This guide provides a systematic approach to identifying and resolving these issues.
Question: My coupling reaction with this compound is slow or has stalled. What are the potential causes and how can I troubleshoot it?
Answer:
Slow or incomplete coupling reactions can be attributed to several factors, ranging from reagent choice to reaction conditions and substrate-related issues. Below is a step-by-step guide to troubleshoot and optimize your reaction.
Step 1: Evaluate the Coupling Reagent
The choice of coupling reagent is critical for efficient peptide bond formation. Standard carbodiimide reagents like DCC or DIC may be insufficient for achieving a reasonable reaction time, especially if steric hindrance is a factor.
-
Recommendation: Switch to a more potent coupling reagent. Onium salt-based reagents are generally more effective for challenging couplings.[1][2] Consider reagents that form highly reactive esters.[1]
-
Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are known for their high coupling efficiency and fast reaction rates.[2][3] HATU is often considered more reactive and can reduce racemization compared to HBTU.[2][4]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective, forming reactive esters that can overcome steric barriers.[1]
-
Step 2: Optimize Reaction Conditions
Several reaction parameters can be adjusted to accelerate the coupling process.
-
Temperature: Increasing the reaction temperature can enhance reaction kinetics and diffusion.[5] However, proceed with caution as elevated temperatures can also increase the risk of side reactions like racemization.[2]
-
Solvent: The choice of solvent is crucial for ensuring proper solubility of reactants and for disrupting potential peptide aggregation.[1]
-
Concentration: The initial concentration of reagents can significantly influence the reaction rate.[5] Ensure adequate concentrations of all reactants are present.
-
Mixing: Efficient mixing is essential, especially in solid-phase peptide synthesis (SPPS), to improve the diffusion of reagents and the solid support.[5]
Step 3: Address Potential Substrate-Related Issues
The properties of this compound and the growing peptide chain can also contribute to slow coupling.
-
Steric Hindrance: The bulky side chain of lysine, protected with a Z-group, can sterically hinder the coupling reaction.[2] Using a more powerful coupling reagent, as mentioned in Step 1, is the primary strategy to overcome this.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate via hydrogen bonding, blocking reactive sites and leading to incomplete coupling.[6]
-
Free Amine Availability: Ensure the hydrochloride salt of Z-Lys-OMe has been adequately neutralized by a non-nucleophilic base (e.g., DIPEA or NMM) to liberate the free amine for the coupling reaction.[8]
Step 4: Modify the Experimental Protocol
If the above steps do not resolve the issue, consider these protocol modifications:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[1]
-
Pre-activation: For some coupling reagents, a short pre-activation time (1-5 minutes) of the carboxylic acid before adding it to the amine component can be beneficial.[1] However, for amino acids prone to side reactions like arginine, minimizing pre-activation time is recommended.[2]
-
In-situ Activation: Add the coupling reagent to the reaction mixture containing both the carboxylic acid and the amine component. This can minimize the formation of unstable activated species.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow Z-Lys-OMe coupling.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: For challenging couplings, including those with potentially sterically hindered amino acids like Z-Lys-OMe, onium salt-based reagents are highly recommended.[1][2]
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium | High reactivity, low racemization rates, effective for hindered amino acids.[2][4] |
| HBTU | Aminium/Uronium | Good balance of reactivity and cost, reliable for standard couplings.[4] |
| COMU | Aminium/Uronium | High coupling efficiency, similar to HATU, with improved safety and solubility.[2] |
| PyBOP | Phosphonium | Highly effective for overcoming steric barriers.[1] |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed.[4] |
Q2: What is the optimal temperature for the coupling reaction?
A2: While many couplings are performed at room temperature, for difficult reactions, elevating the temperature can improve efficiency.[2][5] However, this must be balanced against the increased risk of side reactions. A modest increase to 40-50°C can be a good starting point for optimization.
Q3: How can I prevent peptide aggregation during the synthesis?
A3: Peptide aggregation can significantly slow down both coupling and deprotection steps.[6] Several strategies can be employed to mitigate this:
-
Solvent Choice: Use N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction solvent.[6]
-
Chaotropic Salts: The addition of salts like LiCl can help disrupt hydrogen bonding.
-
Physical Disruption: Sonication of the reaction mixture can break up aggregates.[6]
-
Microwave Synthesis: Microwave irradiation can accelerate coupling and reduce aggregation.[7]
Q4: Is it necessary to perform the coupling reaction under an inert atmosphere?
A4: While many peptide couplings can be performed under normal atmospheric conditions, an inert atmosphere (e.g., nitrogen or argon) is beneficial when using highly sensitive reagents like phosphonium or uronium salts.[9] Oxygen can oxidize some reagents, reducing coupling efficiency.[9]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1] It is a common and effective method to drive a sluggish reaction to completion, especially for sterically hindered residues.[1]
Experimental Protocols
General Protocol for Solution-Phase Coupling of Z-Lys-OMe
This protocol describes a general method for coupling an N-protected amino acid to this compound using an onium salt reagent.
Materials:
-
N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) (1.0 eq)
-
This compound (1.0 eq)
-
Coupling reagent (e.g., HATU) (1.0 eq)
-
Base (e.g., DIPEA or NMM) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Amine Neutralization: Dissolve this compound (1.0 eq) in the anhydrous solvent. Add the base (2.0 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.0 eq) in the anhydrous solvent. Add the base (1.0 eq) and stir for 1-5 minutes for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the solution of the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 24 hours depending on the specific substrates and conditions.
-
Work-up: Once the reaction is complete, quench the reaction if necessary and proceed with standard aqueous work-up procedures to remove excess reagents and byproducts.
-
Purification: Purify the crude peptide by flash column chromatography.
Peptide Coupling General Mechanism
Caption: General mechanism of peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Purification of Peptides Containing Z-Lys-OMe Hydrochloride
Welcome to the technical support center for the purification of peptides containing Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Z-Lys-OMe hydrochloride?
A1: The main challenges stem from the physicochemical properties of the benzyloxycarbonyl (Z) protecting group. The Z-group is bulky and hydrophobic, which can lead to:
-
Increased Hydrophobicity: Peptides containing the Z-group are significantly more hydrophobic than their unprotected counterparts. This results in strong retention on reversed-phase HPLC columns, often requiring higher concentrations of organic solvent for elution.[1][2]
-
Poor Solubility: The increased hydrophobicity can lead to poor solubility in the aqueous mobile phases commonly used at the beginning of an RP-HPLC gradient, potentially causing peptide precipitation on the column.[3][4]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can complicate purification, reduce yield, and lead to broad peaks in the chromatogram.[3][5]
-
Co-elution of Impurities: Side products from the synthesis, such as incompletely deprotected peptides or peptides with other modifications, may have similar hydrophobicities to the target peptide, making separation difficult.[6]
Q2: How does the Z-protecting group affect my RP-HPLC method development?
A2: The Z-group's hydrophobicity necessitates adjustments to standard RP-HPLC protocols. You will likely need to:
-
Use a shallower gradient: A slower increase in the organic mobile phase concentration can improve the resolution between your target peptide and closely eluting impurities.
-
Increase the organic solvent concentration: Higher concentrations of acetonitrile or other organic modifiers will be required to elute the highly hydrophobic Z-protected peptide from the C18 or other reversed-phase column.[1]
-
Consider a different stationary phase: While C18 is the standard, a C8 or C4 column, which are less hydrophobic, might be beneficial for very hydrophobic Z-protected peptides to reduce retention times and improve peak shape.
-
Optimize the ion-pairing agent: Trifluoroacetic acid (TFA) is commonly used, but other ion-pairing agents can alter selectivity and may be necessary for difficult separations.
Q3: What are the common impurities I might encounter during the purification of a Z-Lys-OMe containing peptide?
A3: Common impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[6]
-
Truncated sequences: Peptides that have been prematurely terminated during synthesis.[6]
-
Incompletely deprotected sequences: Peptides where other protecting groups (e.g., Boc, Fmoc) have not been fully removed.[6]
-
-
Z-Group-Related Impurities:
-
Peptides with Z-group modification: The Z-group can sometimes be modified during synthesis or cleavage.
-
By-products from Z-group cleavage: If any cleavage of the Z-group occurs prematurely, you may see a mixture of protected and unprotected peptides.
-
Q4: Can I remove the Z-group during purification?
A4: It is generally not recommended to attempt Z-group deprotection during RP-HPLC purification. The conditions required for Z-group removal, such as catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH), are not compatible with standard HPLC systems.[7] Deprotection should be performed as a separate chemical step before or after purification, depending on your overall synthetic strategy.
Troubleshooting Guides
Problem: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Decrease the sample concentration before injection. Add a small amount of organic solvent (e.g., isopropanol) or a denaturant (e.g., guanidinium chloride, though this may require a subsequent desalting step) to the sample to disrupt aggregation. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress the ionization of silanol groups on the silica-based stationary phase. |
| Column Overload | Reduce the amount of peptide injected onto the column. |
| Inappropriate Mobile Phase | Optimize the gradient slope and organic solvent composition. A shallower gradient can often improve peak shape. |
Problem: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Peptide Precipitation on Column | Dissolve the crude peptide in a stronger solvent, potentially with a higher percentage of organic modifier, before injection. Ensure the initial mobile phase conditions are not too aqueous for your hydrophobic peptide. |
| Irreversible Adsorption to the Column | For highly hydrophobic peptides, consider using a less retentive column (e.g., C8 or C4 instead of C18). A column wash with a very high concentration of organic solvent after the run may help recover some of the adsorbed peptide. |
| Peptide Degradation | Ensure the mobile phases are freshly prepared and degassed. If the peptide is susceptible to oxidation, consider adding antioxidants to the sample. |
| Poor Fraction Collection | Review the chromatogram to ensure that the correct fractions corresponding to the main peak were collected. Broad peaks may require collecting a wider range of fractions. |
Problem: Co-elution of Impurities
| Possible Cause | Recommended Solution |
| Similar Hydrophobicity of Impurities | Optimize the RP-HPLC gradient. A shallower gradient will increase the separation between compounds with similar retention times. |
| Different Impurity Type | Consider an orthogonal purification method. If impurities are not well-resolved by RP-HPLC, techniques like ion-exchange chromatography, which separates based on charge, could be effective as a pre-purification or a secondary purification step.[8] |
| Presence of Diastereomers | If racemization occurred during synthesis, the resulting diastereomers can be very difficult to separate. This may require specialized chiral chromatography or optimization of the synthetic conditions to prevent racemization. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a Z-Lys-OMe Containing Peptide
This protocol provides a general starting point for the purification of a Z-Lys-OMe containing peptide. Optimization will be required based on the specific properties of the peptide.
1. Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of an organic solvent like DMSO or ACN may be necessary to achieve complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions)
-
Detection: UV at 220 nm and 280 nm
-
Gradient:
-
Start with a shallow gradient to elute polar impurities (e.g., 10-30% B over 10 minutes).
-
Run a shallow linear gradient across the expected elution range of the Z-protected peptide (e.g., 30-70% B over 60 minutes). The increased hydrophobicity from the Z-group will likely require a higher percentage of Mobile Phase B for elution.
-
Include a steep wash step at a high percentage of B (e.g., 95% B) to elute any remaining highly hydrophobic impurities.
-
Equilibrate the column back to the starting conditions before the next injection.
-
5. Fraction Analysis and Post-Purification:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.
Workflows and Diagrams
Caption: Workflow for the purification of Z-Lys-OMe containing peptides.
Caption: Troubleshooting logic for Z-Lys-OMe peptide purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of Z-Lys-OMe hydrochloride during synthesis
Welcome to the technical support center for the synthesis of Z-Lys-OMe hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your product. Maintaining the L-configuration of lysine is critical, as racemization can significantly impact the biological activity and purity of subsequent synthetic products.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue during the synthesis of this compound?
A1: Racemization is the process where a pure enantiomer (in this case, the desired L-lysine derivative) converts into a mixture of both L- and D-enantiomers.[1] The formation of the D-isomer introduces an impurity that is often difficult to separate from the final product. For drug development and biological studies, the stereochemistry of amino acids is paramount, as even small amounts of the incorrect enantiomer can drastically alter biological activity and therapeutic efficacy.[2]
Q2: What are the primary factors that cause racemization during the synthesis or subsequent coupling reactions involving this compound?
A2: Racemization during amino acid manipulation is primarily influenced by the following factors:
-
Activation of the Carboxyl Group: The process of activating the carboxyl group for esterification or peptide bond formation is a major contributor.[3] This activation can lead to the formation of intermediates, such as oxazol-5(4H)-one, which are highly susceptible to racemization through the abstraction of the alpha-proton (Hα).[3][4]
-
Choice of Base: The type and strength of the base used are critical.[5] Stronger or sterically unhindered bases can directly abstract the acidic alpha-proton, leading to racemization.[3][6]
-
Reaction Temperature: Elevated temperatures significantly accelerate the rate of racemization.[7][8]
-
Prolonged Reaction Times: Extended exposure of the activated amino acid to reaction conditions, especially in the presence of a base, increases the likelihood of racemization.[9]
Q3: How do I choose the right coupling reagent to minimize racemization when using Z-Lys-OMe?
A3: The choice of coupling reagent is a crucial factor in controlling stereochemistry.[2]
-
Carbodiimides (e.g., DCC, DIC): These are common coupling reagents but can lead to significant racemization if used alone.[2][10] Their use almost always requires the addition of a racemization-suppressing additive.
-
Additives (e.g., HOBt, HOAt, Oxyma Pure): Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential when using carbodiimides.[5][8][10] They react with the activated intermediate to form an active ester that is less prone to racemization.[10] Oxyma-based reagents are often preferred as they are non-explosive and highly effective at suppressing racemization.[5][8][11]
-
Uronium/Aminium and Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are known for high efficiency and rapid reaction times, which can reduce the opportunity for racemization to occur.[2] However, even with these reagents, some sensitive amino acids can still undergo racemization, especially at higher temperatures.[7][12][13] For highly sensitive couplings, reagents like COMU may offer superior protection against racemization.[2]
Q4: Which base should I use, and how does it impact racemization?
A4: The basicity and steric hindrance of the base used have a major influence on racemization.[5]
-
Strong, Non-hindered Bases (e.g., Triethylamine): These should generally be avoided as they readily promote racemization.
-
Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) is widely used but is more basic and carries a higher risk of racemization than other options.[5] N-methylmorpholine (NMM) is a weaker base and is often a better choice.[5][8]
-
Sterically Hindered Bases: For reactions that are particularly prone to racemization, a sterically hindered, weaker base such as 2,4,6-collidine (TMP) is highly recommended as it has been shown to produce the least amount of racemic product.[5][14]
Q5: How can I detect and quantify the extent of racemization in my sample?
A5: Several analytical methods can be used to determine the enantiomeric purity of your this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase column to separate the L- and D-enantiomers, allowing for their quantification based on peak area.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves derivatizing the amino acid enantiomers to make them volatile, followed by separation on a chiral GC column.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the sensitivity of mass spectrometry and can be used with a chiral column for accurate quantification.[15]
Troubleshooting Guide
If you have identified significant racemization in your product, consult the following guide.
| Problem: High Percentage of D-Isomer Detected |
| Potential Cause |
| Inappropriate Coupling Reagent/Method |
| Base is Too Strong or Unhindered |
| High Reaction Temperature |
| Prolonged Reaction Time |
| Solvent Choice |
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for addressing high racemization.
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reagents and conditions used. The following table summarizes reported data on the effect of different coupling reagents on racemization for sensitive amino acids, which serves as a guide for lysine derivatives.
Table 1: Effect of Coupling Reagent and Additive on Racemization
| Amino Acid Derivative | Coupling Reagent/Additive | Base | % D-Product (Racemization) | Reference |
|---|---|---|---|---|
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | - | 1.8% | [13] |
| Fmoc-L-His(Trt)-OH | HBTU / HOBt | DIPEA | 9.8% | [17] |
| Fmoc-L-His(Trt)-OH | HATU / HOAt | DIPEA | 14.1% | [17] |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | - | 0.0% | [13] |
| Fmoc-L-Cys(Trt)-OH | HBTU / HOBt | DIPEA | 1.9% | [17] |
| Fmoc-L-Cys(Trt)-OH | HATU / HOAt | DIPEA | 2.5% | [17] |
Note: Data is for model dipeptide synthesis and illustrates relative trends.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Z-L-Lys-OH to Z-L-Lys-OMe Hydrochloride with Minimized Racemization
This protocol describes a common method for preparing amino acid methyl ester hydrochlorides, adapted with best practices to minimize racemization.
Materials:
-
N-α-Z-L-Lysine (Z-L-Lys-OH)
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl) or Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Z-L-Lys-OH (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
-
Cooling: Cool the suspension to -10°C to 0°C in an ice-salt or dry ice-acetone bath. This is a critical step to minimize racemization during the exothermic addition of the reagent.
-
Reagent Addition: Slowly add trimethylchlorosilane (1.5-2.0 equivalents) or thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.[18] Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (typically 12-24 hours, monitor by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure on a rotary evaporator to obtain a crude solid or oil.
-
Purification: Add anhydrous diethyl ether to the crude product and stir or sonicate to induce precipitation/crystallization of the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Analysis: Confirm the structure and assess the enantiomeric purity using Chiral HPLC (see Protocol 2).
Workflow for Synthesis and Purity Analysis
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: Amino Acid Racemization Dating [digitalcommons.shawnee.edu]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Lys-OMe Hydrochloride Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling incomplete reactions involving Z-Lys-OMe hydrochloride in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete coupling reactions with this compound?
A1: Incomplete coupling reactions are among the most frequent challenges encountered. Key factors include:
-
Steric Hindrance: The bulky nature of the Z (benzyloxycarbonyl) protecting group on the side chain of lysine can sterically hinder the approach of the coupling reagents and the incoming amino acid.
-
Suboptimal Activation: Insufficient activation of the carboxylic acid of the coupling partner can lead to a slow or incomplete reaction.
-
Base-related Issues: The choice and amount of base are critical. An inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete deprotonation of the amino group.
-
Aggregation: The growing peptide chain can aggregate, particularly with hydrophobic sequences, making the reactive sites inaccessible.[1]
Q2: I am observing a significant amount of starting material after the deprotection of the Z-group. What could be the issue?
A2: Incomplete deprotection of the Z-group, typically removed by catalytic hydrogenation, can be due to:
-
Catalyst Inactivation: The palladium catalyst (Pd/C) can be poisoned by impurities, particularly sulfur-containing compounds.
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure or a longer reaction time for complete deprotection.
-
Poor Solubility: The protected peptide may not be fully soluble in the chosen solvent, limiting its access to the catalyst.
Q3: Can the methyl ester (OMe) group be problematic during peptide synthesis?
A3: Yes, the methyl ester can be susceptible to hydrolysis, especially under basic conditions. Prolonged exposure to strong bases during coupling or deprotection steps can lead to the formation of the corresponding carboxylic acid, which can complicate purification and subsequent reactions.
Troubleshooting Guide for Incomplete Reactions
This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Coupled Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Coupling Reagent | For sterically hindered couplings involving Z-Lys-OMe, consider using more potent coupling reagents like HATU, HBTU, or COMU. These reagents are known for their high reactivity and ability to minimize racemization. |
| Inadequate Activation Time | Pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent for a sufficient period before adding this compound. This ensures the formation of the active ester. |
| Incorrect Base Stoichiometry | Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Ensure the correct molar equivalents are used to neutralize the hydrochloride salt and facilitate the coupling reaction without causing side reactions. |
| Peptide Aggregation | If aggregation is suspected, consider using chaotropic salts like guanidinium chloride or switching to a more polar solvent system. |
Issue 2: Incomplete Deprotection of the Z-Group
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from sulfur-containing compounds. Use a fresh batch of palladium on carbon (Pd/C) catalyst. |
| Insufficient Hydrogenation | Increase the hydrogen pressure (using a balloon or a hydrogenation apparatus) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Poor Substrate Solubility | Choose a solvent system in which the protected peptide is fully soluble. A mixture of solvents like MeOH/DMF may be necessary. |
Issue 3: Presence of Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Racemization | Use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with your coupling reagent. Perform the coupling reaction at a lower temperature (0 °C). |
| Diketopiperazine Formation | This side reaction is more common when coupling the third amino acid to a dipeptide. Using coupling reagents known to suppress this, such as HATU, can be beneficial. |
| Hydrolysis of Methyl Ester | Minimize the exposure to basic conditions. If necessary, consider using a more robust ester protecting group if the synthesis involves multiple steps with basic reagents. |
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized Z-Lys-OMe solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
-
Dissolve the Z-protected peptide in methanol or a methanol/DMF mixture.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Workflows and Relationships
General Peptide Coupling Workflow
Caption: A flowchart illustrating the key stages in a typical peptide coupling reaction.
Troubleshooting Logic for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
Z-Lys-OMe hydrochloride stability issues during workup
An essential component in peptide synthesis, Z-Lys-OMe hydrochloride, requires careful handling during workup to prevent degradation and ensure high yield and purity of the final product. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address stability issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during a typical aqueous workup?
The main stability concerns for this compound revolve around the two protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amine and the methyl ester (-OMe) at the C-terminus. The primary risk during a standard aqueous workup is the hydrolysis of the methyl ester, particularly under basic conditions. While the Z-group is generally robust, extreme pH conditions can also pose a risk.
Q2: After my workup, analysis shows the main product is Z-Lys-OH instead of the expected Z-Lys-OMe. What likely caused this?
The conversion of the methyl ester (-OMe) to a carboxylic acid (-OH) is a classic sign of ester hydrolysis. This reaction, also known as saponification, is most commonly caused by exposure to basic aqueous solutions, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which are frequently used to neutralize acidic reaction mixtures and remove acidic byproducts. Prolonged exposure or the use of stronger bases will accelerate this undesired reaction.
Q3: What is the recommended pH range for aqueous washes to ensure the stability of Z-Lys-OMe?
To maintain the integrity of both the methyl ester and the Z-protecting group, it is crucial to perform aqueous washes under mildly acidic to neutral conditions. A pH range of 4 to 7 is generally considered safe. While a brief wash with a weak base like saturated sodium bicarbonate is a common procedure to remove acid, the contact time should be minimized, and the mixture should be kept cold to slow the rate of potential hydrolysis. For introducing the Cbz group, a pH of 8-10 is often used, but this is not recommended for a workup where a methyl ester is present.[1]
Q4: Is there a risk of cleaving the Z (Cbz) protecting group during a standard workup?
The Z (Cbz) group is known for its stability under the acidic and basic conditions typically employed in aqueous workups.[1][2] Its removal is generally achieved through methods like catalytic hydrogenolysis.[2][3] Cleavage under harsh acidic conditions is possible but is unlikely with the dilute acids (e.g., 0.1 N HCl) used for washing.[2] Therefore, the Z-group is considered stable during a standard extraction protocol.
Q5: I am experiencing significant emulsion formation during my liquid-liquid extraction. How can I resolve this?
Emulsion formation is common when working with peptide-like molecules. To break an emulsion, you can try the following techniques:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If possible, centrifugation can be a very effective method to separate the layers.
Q6: How can I confirm the identity and purity of my Z-Lys-OMe product after workup?
Standard analytical techniques can be used to assess your product.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting material and the formation of byproducts like Z-Lys-OH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the presence of the methyl ester (a singlet around 3.7 ppm) and the Z-group protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for determining the purity of the final compound.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Z-Lys-OMe | Ester Hydrolysis: Exposure to basic conditions (e.g., NaHCO₃ wash) for an extended period or at room temperature. | • Keep the workup temperature low (0-5 °C).• Minimize contact time with basic solutions.• Use a milder base (e.g., dilute NaHCO₃) or avoid basic wash if possible.• Ensure the organic phase is thoroughly dried before solvent evaporation. |
| Incomplete Reaction: The preceding synthetic step did not go to completion. | • Monitor the reaction progress using TLC or LC-MS before starting the workup.[4]• If incomplete, consider extending the reaction time or adding more reagents.[5] | |
| Product Loss during Extraction: The product may have partial solubility in the aqueous phase. | • Perform multiple extractions with the organic solvent (e.g., 3x).• Saturate the aqueous layer with NaCl (brine) to decrease the polarity and reduce the solubility of the organic product. | |
| Presence of Multiple Spots on TLC / Peaks in HPLC | Formation of Z-Lys-OH: See "Ester Hydrolysis" above. | • Optimize the workup to prevent hydrolysis.• Purify the crude product using column chromatography to separate Z-Lys-OMe from Z-Lys-OH. |
| Racemization: Exposure to strong bases (pH > 10).[1] | • Maintain pH control during the workup, avoiding strongly basic conditions. | |
| Side Products from Reagents: Byproducts from coupling agents or other reagents used in the reaction.[6] | • Choose appropriate aqueous washes to remove specific impurities (e.g., dilute acid wash to remove basic impurities).• Perform a final purification step like column chromatography or recrystallization. |
Experimental Protocols
General Aqueous Workup Protocol for a Reaction Mixture Containing Z-Lys-OMe
This protocol outlines a standard procedure designed to isolate Z-Lys-OMe while minimizing degradation.
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by adding cold water or a cold, dilute aqueous acid solution (e.g., 5% citric acid or 0.5 N HCl).
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.
-
Combine Organic Layers: Combine all organic extracts in the separatory funnel.
-
Aqueous Washes (Perform all washes at 0-5 °C):
-
Acid Wash: Wash the organic layer with cold, dilute HCl (e.g., 0.1 N HCl) to remove any unreacted amines or basic byproducts.[7]
-
Water Wash: Wash with cold deionized water to remove residual acid.
-
(Optional) Bicarbonate Wash: If acidic byproducts need to be removed, wash briefly with cold, saturated aqueous NaHCO₃ solution.[7] CRITICAL: Do not allow the layers to remain in contact for more than 1-2 minutes to prevent ester hydrolysis. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash with cold, saturated NaCl solution (brine) to remove residual water and help break any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product for purity and identity (TLC, NMR, MS) before proceeding with further purification if necessary.
Visual Guides
Workflow and Decision Making
The following diagrams illustrate the standard experimental workflow for a stable workup and a troubleshooting decision tree for common issues.
Caption: Standard workup workflow for isolating Z-Lys-OMe.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Scaling Up Peptide Synthesis with Z-Lys-OMe Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides utilizing Z-Lys-OMe hydrochloride. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in large-scale peptide synthesis?
A1: Z-Lys(Z)-OMe hydrochloride, or more commonly derivatives where the alpha-amino group is protected (e.g., Boc-Lys(Z)-OH), offers several advantages for large-scale synthesis, particularly in solution-phase processes. The benzyloxycarbonyl (Z) protecting group is well-established, stable under various coupling conditions, and the by-products of its removal are often volatile, which is advantageous for purification at an industrial scale.[1] The methyl ester (OMe) protects the C-terminus during initial coupling steps.
Q2: What are the main challenges when scaling up peptide synthesis with Z-protected lysine?
A2: Scaling up peptide synthesis with Z-protected lysine presents several challenges. These include ensuring complete solubility of all reactants and the growing peptide chain, managing heat transfer during reactions, potential for peptide aggregation, and ensuring the complete and clean removal of the Z-group during deprotection, which can be more difficult on a larger scale.[2][3]
Q3: Which solvents are recommended for large-scale synthesis involving this compound?
A3: For solution-phase synthesis, Dimethylformamide (DMF) is a common solvent due to its excellent solvating properties.[4] However, for longer peptides, N-methylpyrrolidinone (NMP) and dimethylsulfoxide (DMSO) can also be considered.[1] It is crucial that all reagents are fully soluble at the reaction concentration to avoid issues with clogging of equipment and to ensure efficient reactions.[3] For purification via chromatography, solvents like chloroform, isopropanol, ethanol, or methanol, often with acetic acid, are used.[4]
Q4: How can I monitor the progress of coupling and deprotection reactions at a large scale?
A4: Monitoring reaction completion is critical in large-scale synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for direct process monitoring in solution-phase synthesis.[5] For solid-phase synthesis, the Kaiser test is a common method for detecting free primary amines to confirm coupling completion, though it may not be reliable in cases of severe peptide aggregation.[6]
Troubleshooting Guide
Issue 1: Incomplete Coupling of Z-Lys-OMe Containing Peptides
Symptoms:
-
Low yield of the desired peptide.
-
Presence of deletion sequences (missing the Z-Lys residue) in the final product, confirmed by mass spectrometry.
-
Positive Kaiser test (for SPPS) after the coupling step.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility of Reagents or Peptide Chain | Ensure all components are fully dissolved at the reaction concentration. Consider switching to a stronger solvent system like NMP or a DMF/DMSO mixture. For SPPS, use resins with good swelling properties.[6] |
| Steric Hindrance | Increase the equivalents of the amino acid and coupling reagent. Extend the reaction time. Consider performing a "double coupling" where the coupling step is repeated before proceeding. |
| Peptide Aggregation | Incorporate "structure-breaking" residues like pseudoproline dipeptides if the sequence allows.[7] Add chaotropic salts such as LiCl to the reaction mixture to disrupt hydrogen bonding.[4][6] Increase the reaction temperature to improve reaction kinetics, but monitor for potential side reactions.[4][8] |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. For sterically hindered couplings, uronium/aminium salts like HATU, HCTU, or COMU are often more effective than carbodiimides like DCC or DIC alone.[9][10] |
Issue 2: Challenges with Z-Group Deprotection at Scale
Symptoms:
-
Incomplete removal of the Z-group, leading to impurities with the protecting group still attached.
-
Formation of side products during deprotection.
-
Low yield of the final deprotected peptide.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotection Conditions | The most common method for Z-group removal is catalytic hydrogenation (H₂/Pd). Ensure efficient stirring and proper catalyst activity. For some sequences, stronger acidic conditions like HBr in acetic acid may be necessary, but these are harsh and can cause side reactions.[11] |
| Catalyst Poisoning | If using catalytic hydrogenation, ensure the peptide is free from substances that can poison the palladium catalyst, such as sulfur-containing compounds. |
| Side Reactions | During acidic deprotection, side-chain modifications can occur. Use appropriate scavengers in the deprotection cocktail to trap reactive species. The choice of scavenger depends on the peptide sequence. |
Issue 3: Peptide Aggregation During Synthesis and Purification
Symptoms:
-
Difficulty in dissolving the crude peptide for purification.
-
Broad peaks and poor resolution during HPLC purification.
Possible Causes and Solutions:
| Cause | Solution |
| Interchain Hydrogen Bonding | Use solvents known to disrupt secondary structures, such as DMSO or NMP.[4] Incorporate chaotropic salts like LiCl or KSCN in the reaction mixture.[4][6] |
| Hydrophobic Interactions | For hydrophobic sequences, consider using a more hydrophilic solvent system if possible. During purification, optimizing the mobile phase composition and gradient in RP-HPLC is crucial. |
| High Peptide Concentration | During purification, avoid highly concentrated solutions of the crude peptide. Gradually dissolve the peptide and consider injecting smaller amounts onto the chromatography column multiple times. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [11] |
| DMSO | 10 mg/mL | [11] |
| Ethanol | 30 mg/mL | [11] |
| PBS (pH 7.2) | 10 mg/mL | [11] |
Table 2: Comparative Performance of Common Coupling Reagents
Note: Data is generalized from the synthesis of model peptides and may vary based on the specific sequence and scale.
| Coupling Reagent | Typical Crude Purity (%) | Relative Cost | Key Considerations |
| HATU | >95% | High | Highly efficient, especially for sterically hindered couplings. Lower risk of racemization.[4][9] |
| HCTU | >95% | Medium | A more cost-effective alternative to HATU with comparable efficiency.[11] |
| COMU | >95% | High | High solubility and efficiency. Considered safer than benzotriazole-based reagents.[9] |
| DIC/HOBt | 90-95% | Low | A classic and cost-effective choice for less demanding couplings. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Solution-Phase Coupling
-
Neutralization of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMF).
-
Add an equimolar amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), and stir until the salt is fully neutralized.
-
-
Activation of the Incoming Amino Acid:
-
In a separate reactor, dissolve the N-protected amino acid and a coupling additive (e.g., HOBt) in DMF.
-
Cool the solution to 0°C and add the coupling reagent (e.g., DIC).
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.
-
-
Coupling Reaction:
-
Slowly add the activated amino acid solution to the neutralized Z-Lys-OMe solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by HPLC.
-
-
Work-up and Purification:
-
Upon reaction completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.
-
The protected peptide fragment can then be purified by crystallization or chromatography.
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
-
Preparation:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.
-
Carefully add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the peptide).
-
-
Hydrogenation:
-
Purge the reaction vessel with nitrogen, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen and stir the mixture vigorously.
-
Monitor the reaction progress by HPLC.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
-
Visualizations
References
- 1. polypeptide.com [polypeptide.com]
- 2. occamdesign.com [occamdesign.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openaccesspub.org [openaccesspub.org]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Nuances of pH in Z-Lys-OMe Hydrochloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of chemical reactions involving Z-Lys-OMe hydrochloride, a key building block in peptide synthesis and drug development, is critically dependent on the precise control of pH. Failure to maintain an optimal pH environment can lead to diminished yields, increased impurity profiles, and the formation of undesirable side products. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting protocols, to empower researchers in optimizing their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for peptide coupling reactions with this compound?
A1: The optimal pH for peptide coupling reactions involving this compound is a delicate balance between maximizing the reaction rate and minimizing side reactions. Experimental data suggests that a neutral pH of approximately 7.0 provides the highest yield of the desired peptide product, with reports of near-quantitative formation (around 96%) of dipeptides in aqueous media.[1][2]
Q2: What are the common side reactions associated with non-optimal pH in this compound reactions?
A2: Deviating from the optimal pH range can trigger several side reactions:
-
Intramolecular Cyclization (Lactam Formation): At alkaline pH values (pH 8.0-10.0), the deprotonated ε-amino group of the lysine side chain can attack the ester carbonyl, leading to the formation of a cyclic lactam. This side reaction becomes increasingly dominant as the pH rises, significantly reducing the yield of the desired linear peptide.[1][2]
-
Racemization: While a basic environment (pH ≥ 8) is often employed to ensure the N-terminal amine of the coupling partner is sufficiently nucleophilic, excessively strong bases or prolonged reaction times at high pH can lead to racemization at the chiral center of the amino acid.
-
Hydrolysis: Both the methyl ester and the amide bonds of the peptide backbone can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the degradation of both the starting material and the product.
Q3: How does acidic pH affect the reaction efficiency?
A3: While a neutral pH is optimal, reactions can still proceed at acidic pH levels, albeit with reduced efficiency. Studies have shown that at pH 5.0, a respectable yield of around 53% can be achieved, which drops to approximately 25% at pH 3.0.[2] At lower pH, the N-terminal amine of the coupling partner is protonated, reducing its nucleophilicity and slowing down the desired peptide bond formation.
Q4: What type of base is recommended for pH control?
A4: The choice of base is critical. A non-nucleophilic, sterically hindered base is generally preferred to raise the pH and neutralize the hydrochloride salt of Z-Lys-OMe without promoting side reactions. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used in peptide synthesis. It is crucial to add the base judiciously to achieve the target pH without creating an overly basic environment that could favor lactam formation or racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Peptide | Suboptimal pH: Reaction pH may be too acidic or too alkaline. | Carefully monitor and adjust the pH of the reaction mixture to maintain a neutral pH (around 7.0). Use a calibrated pH meter for accurate measurements. |
| Intramolecular Cyclization: The reaction pH is too high (pH > 8). | Lower the reaction pH to the neutral range. Consider a slower, dropwise addition of the base to avoid localized areas of high pH. | |
| Incomplete Reaction: Insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine. | Ensure the reaction pH is not too acidic, as this will protonate the amine component. A pH of at least 8 is sometimes recommended for the coupling step itself, but this must be carefully balanced against the risk of side reactions.[3] | |
| Presence of a Major Byproduct with a Lower Molecular Weight | Lactam Formation: This is a strong indicator of intramolecular cyclization due to high pH. | Confirm the identity of the byproduct using mass spectrometry. If it corresponds to the cyclized product, optimize the reaction at a neutral pH. |
| Racemization Detected in the Final Product | Excessively Basic Conditions: Use of a strong, unhindered base or prolonged exposure to high pH. | Switch to a sterically hindered base like DIPEA. Minimize the reaction time at elevated pH. Consider the use of racemization-suppressing additives. |
| Degradation of Starting Material or Product | Hydrolysis: The reaction is being run under strongly acidic or basic conditions. | Buffer the reaction at a neutral pH. Avoid prolonged exposure to extreme pH values during both the reaction and the workup. |
Quantitative Data Summary: Impact of pH on Dipeptide Synthesis Yield
The following table summarizes the reported yields for the synthesis of a dipeptide using a lysine derivative under different pH conditions in an aqueous medium.[1][2]
| pH | Reaction Yield (%) | Predominant Reaction Pathway |
| 3.0 | 25 | Peptide Bond Formation (slowed) |
| 5.0 | 53 | Peptide Bond Formation |
| 7.0 | 96 | Optimal Peptide Bond Formation |
| 8.0 - 10.0 | Significantly Reduced | Intramolecular Cyclization (Lactam Formation) |
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling with this compound
This protocol provides a general framework for a peptide coupling reaction. The exact equivalents of reagents and reaction times should be optimized for the specific substrates being used.
-
Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and a coupling agent (e.g., HATU, 1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Neutralization and Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent. Add a non-nucleophilic base (e.g., DIPEA, 1.0 equivalent) to neutralize the hydrochloride salt, bringing the pH to approximately 7.0.
-
Coupling: Add the activated N-protected amino acid solution to the neutralized Z-Lys-OMe solution.
-
pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. If the pH deviates from the 7.0-7.5 range, add small aliquots of a dilute solution of the non-nucleophilic base to readjust.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction and proceed with a standard aqueous workup and purification protocol.
Visualizing the Impact of pH
To better understand the competing reaction pathways influenced by pH, the following workflow diagram illustrates the decision-making process for optimizing your reaction.
References
Validation & Comparative
assessing the efficiency of different coupling reagents with Z-Lys-OMe hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Assessing the Efficiency of Peptide Coupling Reagents with Z-Lys-OMe Hydrochloride
The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides, directly influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of various commonly used coupling reagents in the context of acylating this compound. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of lysine-containing peptides.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is contingent on several factors, including its intrinsic reactivity, the steric hindrance of the amino acid residues, and its ability to suppress side reactions, most notably racemization. While a direct comparative study with this compound across all reagents is not extensively documented in a single source, the following table summarizes the expected performance based on data from various peptide coupling studies.
| Coupling Reagent | Additive | Typical Yield (%) | Racemization | Key Advantages | Potential Disadvantages |
| HATU | None | >95 | Very Low | High reactivity, effective for hindered couplings.[1] | Higher cost, potential for guanidinylation side reaction.[1] |
| HBTU | HOBt | 90-98 | Low | Good balance of reactivity and cost, widely used. | Can be less effective than HATU for challenging couplings. |
| COMU | None | >95 | Very Low | High efficiency, safer (non-explosive), water-soluble byproducts.[2][3] | Lower stability in DMF solution compared to other solvents.[3] |
| BOP | HOBt | ~90 | Low | Effective and well-established. | Byproduct (HMPA) is carcinogenic. |
| EDC | HOBt | 70-90 | Low to Moderate | Cost-effective, water-soluble byproducts simplify workup.[4] | Generally lower reactivity than onium salts. |
| TDBTU | None | >97 (purity) | Very Low | Demonstrated high purity for Lys(Z)-containing fragments.[5] | Less commonly used than other onium salts. |
Experimental Protocols
The following is a generalized protocol for a solution-phase peptide coupling reaction with this compound. This can be adapted for use with various coupling reagents.
Materials:
-
Z-protected amino acid (e.g., Z-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
Coupling Reagent (e.g., HATU, HBTU, COMU) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.0-3.0 eq)
Procedure:
-
Preparation of Amine Component: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF. Add one equivalent of DIPEA to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature to generate the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the Z-protected amino acid and the coupling reagent in anhydrous DMF. If an additive such as HOBt is required, it is added at this stage. Stir the mixture at 0°C for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the pre-activated carboxylic acid solution, add the solution of the free amine of Z-Lys-OMe. Add the remaining equivalents of DIPEA to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography on silica gel.
Reaction Mechanism and Workflow
The fundamental process of peptide bond formation involves two key steps: the activation of the carboxylic acid group of one amino acid and the subsequent nucleophilic attack by the amino group of the second amino acid.
General mechanism of peptide coupling.
The experimental workflow for assessing the efficiency of different coupling reagents follows a systematic process from preparation to analysis.
Experimental workflow for comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Comparative Guide to the Biological Activity of Peptides: Solution-Phase Synthesis with Z-Lysine Derivatives versus Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Synthesis Methodologies and Their Impact on Biological Performance, Supported by Experimental Data.
The synthesis of biologically active peptides is a cornerstone of modern drug discovery and biomedical research. The chosen synthetic strategy can significantly influence the purity, yield, and ultimately, the biological efficacy of the final peptide. This guide provides a comparative analysis of peptides synthesized using solution-phase methods, with a focus on the incorporation of Z-Lys-OMe hydrochloride and related Z-protected lysine derivatives, against peptides synthesized via the more contemporary solid-phase peptide synthesis (SPPS).
This comparison is illustrated through two classes of biologically active peptides: a novel series of cytotoxic isophthaloyl cyclopeptides with potential as anticancer agents, and short, lysine-based peptides exhibiting antimicrobial properties.
Executive Summary
| Synthesis Method | Key Advantages | Key Disadvantages | Ideal Applications |
| Solution-Phase Synthesis (with Z-Lysine derivatives) | Scalable for large quantity production, potentially lower cost for shorter peptides, allows for purification of intermediates. | Labor-intensive, time-consuming, can be challenging for long sequences, may lead to lower yields for complex peptides. | Production of shorter peptides, peptide fragments for hybrid synthesis, large-scale manufacturing of specific peptides. |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency for long peptides, automation-friendly, simplified purification, suitable for high-throughput synthesis. | Can be expensive for large-scale production, potential for peptide aggregation on the resin, harsh cleavage conditions may affect sensitive peptides. | Research and development, synthesis of long and complex peptides, preparation of peptide libraries. |
Part 1: Antitumor Activity of Isophthaloyl Cyclopentapeptides
A series of novel isophthaloyl cyclopentapeptides containing lysine have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. This section compares a representative cyclopeptide synthesized via a solution-phase approach with a cyclic peptide of similar nature synthesized using SPPS.
Solution-Phase Synthesis Example: Cyclo-[Nα-isophthaloyl-bis-(Gly-L-Phe)-L–Lys]-OMe
This peptide was synthesized using a conventional solution-phase method. The synthesis involves the preparation of linear peptide fragments followed by a cyclization step in solution. While the specific use of this compound is not explicitly detailed in the available literature, the methodology is consistent with the use of Z-group for amine protection in classical solution-phase synthesis.
Table 1: Cytotoxicity Data (IC50) for Cyclo-[Nα-isophthaloyl-bis-(Gly-L-Phe)-L–Lys]-OMe
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | > 100 |
| HCT-116 | Colon Carcinoma | > 100 |
| HepG2 | Liver Carcinoma | 69.4 |
| PC3 | Prostate Cancer | > 100 |
| MCF-7 | Breast Adenocarcinoma | 50.2 |
| CACO-2 | Colorectal Adenocarcinoma | 45.3 |
| T-24 | Bladder Carcinoma | > 100 |
| U-251 | Glioblastoma | > 100 |
Solid-Phase Synthesis Comparator: Longicalycinin A
Longicalycinin A is a cyclic heptapeptide with demonstrated cytotoxic activity. Its synthesis via SPPS provides a relevant comparison to the solution-phase synthesized cyclopeptides.
Table 2: Cytotoxicity Data (IC50) for Longicalycinin A
| Cell Line | Cancer Type | IC50 (µM) |
| DLA | Dalton's Lymphoma Ascites | 2.62 |
| EAC | Ehrlich's Ascites Carcinoma | 6.17 |
Note: Direct comparison of IC50 values between the two peptides is challenging due to the use of different units (µg/mL vs. µM) and different cancer cell lines. However, the data illustrates the potent anticancer activity achievable with peptides synthesized by both methods.
Experimental Protocols: Antitumor Peptides
Solution-Phase Synthesis of Isophthaloyl Cyclopentapeptides (General Procedure)
-
Linear Fragment Synthesis: Linear tetrapeptide bis-esters are synthesized through stepwise coupling of amino acids in solution. N-terminal amines are typically protected with a Z-group.
-
Saponification: The terminal ester groups of the linear peptide are hydrolyzed to carboxylic acids using a base like NaOH.
-
Cyclization: The linear tetrapeptide diacid is cyclized with an L-lysine methyl ester derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or the mixed anhydride method in a suitable organic solvent.
-
Purification: The crude cyclopeptide is purified using chromatographic techniques.
Solid-Phase Synthesis of Longicalycinin A (General Procedure)
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like dichloromethane (DCM).
-
First Amino Acid Loading: The C-terminal amino acid (Fmoc-protected) is loaded onto the resin.
-
Iterative Deprotection and Coupling: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a base like piperidine. The next Fmoc-protected amino acid is then coupled using an activating agent like HBTU. This cycle is repeated to assemble the linear peptide chain.
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution.
-
Solution-Phase Cyclization: The linear peptide is cyclized in solution using a coupling agent.
-
Deprotection and Purification: The side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), and the final cyclic peptide is purified by HPLC.
Caption: Comparative workflow of antitumor cyclopeptide synthesis.
Part 2: Antimicrobial Activity of Lysine-Based Peptides
Short, cationic peptides containing lysine are known for their ability to disrupt bacterial membranes. This section compares Z-capped dipeptides synthesized in solution with a lysine-rich peptide synthesized via SPPS.
Solution-Phase Synthesis Example: Z-FKC3 and Z-KFC3
These are short dipeptides with a Z-group (benzyloxycarbonyl) at the N-terminus, synthesized via solution-phase chemistry. Their hydrogels have been tested for antimicrobial activity.
Table 3: Antimicrobial Activity of Z-Capped Dipeptide Hydrogels
| Peptide | Target Bacteria | Bacterial Count Reduction (%) |
| Z-FKC3 | E. coli | 97.5 |
| S. aureus | 99.9 | |
| Z-KFC3 | E. coli | 98.1 |
| S. aureus | 97.5 |
Solid-Phase Synthesis Comparator: AamAP1-Lysine
AamAP1-Lysine is a synthetic antimicrobial peptide analog. Its synthesis via SPPS allows for a comparison of antimicrobial efficacy with the solution-phase synthesized dipeptides.
Table 4: Minimum Inhibitory Concentration (MIC) of AamAP1-Lysine
| Target Bacteria | MIC (µM) |
| S. aureus (ATCC 29213) | 5 |
| S. aureus (MRSA, ATCC 43300) | 5 |
| E. coli (ATCC 25922) | 7.5 |
| S. enterica | 7.5 |
Note: The antimicrobial data is presented in different formats (% reduction vs. MIC). A lower MIC value and a higher percentage reduction in bacterial count both indicate greater antimicrobial activity.
Experimental Protocols: Antimicrobial Peptides
Solution-Phase Synthesis of Z-Capped Dipeptides (General Procedure)
-
Amino Acid Protection: The N-terminus of the first amino acid is protected with a Z-group. The C-terminus of the second amino acid is protected as an ester.
-
Coupling: The two protected amino acids are coupled in solution using a coupling agent like DCC.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
-
Purification: The product is purified by recrystallization or chromatography.
Solid-Phase Synthesis of AamAP1-Lysine (General Procedure)
-
Resin and Amino Acid Preparation: A suitable resin (e.g., Rink amide resin) is used. Fmoc-protected amino acids are prepared for coupling.
-
Peptide Assembly: The peptide is synthesized on the solid support using an automated peptide synthesizer following the standard Fmoc-SPPS protocol (iterative deprotection and coupling steps).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Assays
-
Bacterial Reduction Assay (for Z-capped dipeptides):
-
Hydrogels of the peptides are formed on a glass surface.
-
A suspension of bacteria (E. coli or S. aureus) is added to the hydrogel-coated surface and a control surface.
-
After incubation, the surfaces are washed, and the bacteria are collected.
-
The number of viable bacteria is determined by plating serial dilutions and counting colony-forming units (CFUs). The percentage reduction is calculated relative to the control.
-
-
Minimum Inhibitory Concentration (MIC) Assay (for AamAP1-Lysine):
-
The peptide is serially diluted in a 96-well microtiter plate.
-
A standardized suspension of bacteria is added to each well.
-
The plate is incubated, and bacterial growth is measured by optical density.
-
The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth.
-
Caption: Experimental workflow for antimicrobial peptide synthesis and evaluation.
Conclusion
The choice between solution-phase synthesis, often employing classical protecting groups like Z- for lysine, and solid-phase peptide synthesis depends on the specific goals of the research or development project.
-
Solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides where the process can be optimized for cost-effectiveness. The synthesis of the cytotoxic isophthaloyl cyclopeptides and the antimicrobial Z-capped dipeptides demonstrates that biologically potent molecules can be successfully produced using this method.
-
Solid-phase peptide synthesis offers unparalleled efficiency and convenience for the synthesis of a wide range of peptides, including long and complex sequences. The examples of Longicalycinin A and AamAP1-Lysine highlight the utility of SPPS in generating highly active peptides for research and therapeutic development.
Ultimately, the biological activity of a peptide is determined by its primary sequence and three-dimensional structure. Both synthesis methods, when executed properly, can yield high-purity peptides with the desired biological function. The selection of the synthesis method should be guided by factors such as the peptide's length and complexity, the required scale of production, and available resources.
A Comparative Spectroscopic Analysis of Z-Lys-OMe Hydrochloride and Its Reaction Products
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of starting materials and their subsequent reaction products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe hydrochloride) and its key reaction products resulting from deprotection and peptide coupling.
This guide offers a side-by-side comparison of the spectral data, highlighting the key changes that occur upon chemical modification of this compound. Detailed experimental protocols for acquiring NMR and IR spectra are also provided to ensure reproducibility.
Comparison of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, its deprotected form (H-Lys-OMe), and a representative peptide coupling product (a generic Z-Lys-peptide). These tables are designed for easy comparison of the chemical shifts and absorption frequencies, facilitating the identification of these compounds and the assessment of reaction completion.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton Assignment | This compound | H-Lys-OMe (Deprotected) | Z-Lys-Peptide (Coupled) |
| Aromatic (Z-group) | ~7.35 (m, 5H) | - | ~7.35 (m, 5H) |
| CH₂ (Z-group) | ~5.10 (s, 2H) | - | ~5.10 (s, 2H) |
| α-CH | ~4.20 (m, 1H) | ~3.70 (t, 1H) | ~4.30 (m, 1H) |
| OCH₃ (Ester) | ~3.70 (s, 3H) | ~3.75 (s, 3H) | ~3.70 (s, 3H) |
| ε-CH₂ | ~3.10 (t, 2H) | ~2.75 (t, 2H) | ~3.20 (m, 2H) |
| β, γ, δ-CH₂ | ~1.30-1.90 (m, 6H) | ~1.30-1.70 (m, 6H) | ~1.30-1.90 (m, 6H) |
| α-NH | Varies | Varies | Varies (Amide NH) |
| ε-NH₂/NH₃⁺ | Varies | Varies | Varies |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon Assignment | This compound | H-Lys-OMe (Deprotected) | Z-Lys-Peptide (Coupled) |
| C=O (Ester) | ~173 | ~175 | ~173 |
| C=O (Z-group) | ~156 | - | ~156 |
| Aromatic (Z-group) | ~127-136 | - | ~127-136 |
| CH₂ (Z-group) | ~67 | - | ~67 |
| α-CH | ~54 | ~54 | ~53 |
| OCH₃ (Ester) | ~52 | ~52 | ~52 |
| ε-CH₂ | ~40 | ~40 | ~40 |
| β, γ, δ-CH₂ | ~22, 29, 31 | ~23, 29, 32 | ~22, 29, 31 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | H-Lys-OMe (Deprotected) | Z-Lys-Peptide (Coupled) |
| N-H Stretch (Amine HCl) | ~3000 (broad) | ~3000 (broad) | - |
| N-H Stretch (Urethane) | ~3300 | - | ~3300 |
| N-H Stretch (Amide) | - | - | ~3300 |
| C-H Stretch (Aromatic) | ~3030 | - | ~3030 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| C=O Stretch (Ester) | ~1740 | ~1740 | ~1740 |
| C=O Stretch (Urethane) | ~1690 | - | ~1690 |
| C=O Stretch (Amide I) | - | - | ~1650 |
| N-H Bend (Amide II) | - | - | ~1550 |
| C=C Stretch (Aromatic) | ~1600, ~1495 | - | ~1600, ~1495 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the analyte and the specific information required.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Proton decoupling should be applied.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr) or onto the crystal of an ATR accessory.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizing the Reaction Workflow
The following diagram illustrates the typical workflow for the synthesis and spectroscopic analysis of this compound reaction products.
Caption: Workflow for reaction and analysis of Z-Lys-OMe.
Interpreting the Spectroscopic Changes
Deprotection: The most significant changes upon removal of the benzyloxycarbonyl (Z) group are observed in both NMR and IR spectra.
-
NMR: The signals corresponding to the aromatic protons (~7.35 ppm) and the benzylic methylene protons (~5.10 ppm) of the Z-group completely disappear in the ¹H NMR spectrum of H-Lys-OMe. In the ¹³C NMR spectrum, the signals for the aromatic carbons and the urethane carbonyl are absent.
-
IR: The characteristic absorption bands for the urethane C=O stretch (~1690 cm⁻¹) and the aromatic C-H and C=C stretches are no longer present in the IR spectrum of the deprotected product.
Peptide Coupling: The formation of a new amide bond during peptide coupling introduces distinct spectroscopic features.
-
NMR: A new amide N-H proton signal will appear in the ¹H NMR spectrum, typically in the region of 7-9 ppm, although its chemical shift can be highly variable. The α-CH proton of the newly coupled amino acid will also be present.
-
IR: The most prominent change is the appearance of a strong amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹.
By carefully analyzing these characteristic changes in the NMR and IR spectra, researchers can effectively monitor the progress of their reactions, confirm the identity of their products, and ensure the desired chemical transformations have occurred.
A Researcher's Guide to Alternatives for Z-Lys-OMe Hydrochloride in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. Z-Lys-OMe hydrochloride, a derivative of lysine with the α-amino group protected by a benzyloxycarbonyl (Z) group and the C-terminus as a methyl ester, has traditionally been used in solution-phase peptide synthesis. However, the advent and dominance of Solid-Phase Peptide Synthesis (SPPS) have ushered in a new era of protecting group strategies, offering a wider array of alternatives with distinct advantages in terms of orthogonality, deprotection conditions, and suitability for complex peptide modifications.
This guide provides an objective comparison of the primary alternatives to this compound, focusing on their application in modern peptide synthesis protocols. We will delve into their chemical properties, deprotection schemes, and present a comparative analysis of their performance based on available experimental data.
The Principle of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis, particularly SPPS, relies on the concept of orthogonal protection . This strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. This allows for the selective deprotection of a specific functional group (e.g., the Nα-amino group for chain elongation or a side-chain for modification) without affecting other protecting groups on the peptide. The two predominant orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc).
-
Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile Boc group, and side-chains are protected by groups that are cleaved by stronger acids or hydrogenolysis, such as benzyl (Bzl) and benzyloxycarbonyl (Z).
This compound, with its Z-group protection, aligns more closely with the Boc/Bzl strategy for side-chain protection. However, its use as a building block in SPPS is less common than lysine derivatives specifically designed for this methodology.
Key Alternatives to this compound
The primary alternatives to this compound are lysine derivatives where both the α-amino and ε-amino groups are protected with groups suitable for either the Fmoc/tBu or Boc/Bzl SPPS strategy. The choice of alternative is dictated by the overall synthetic strategy.
For Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
In Fmoc-SPPS, the Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the side-chain protecting groups must remain stable under these conditions and be removable at the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).
-
Fmoc-Lys(Boc)-OH: This is the most widely used lysine derivative in Fmoc-SPPS.[1][2] The ε-amino group is protected by the acid-labile Boc group, which is stable to the basic conditions used for Fmoc removal. It is efficiently cleaved during the final TFA-mediated cleavage from the resin.[1]
-
Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group offers an additional layer of orthogonality. It is highly acid-labile and can be selectively removed with a dilute solution of TFA (e.g., 1-2% in dichloromethane) while the peptide is still on the resin, leaving other acid-labile groups like Boc and tBu intact.[3] This allows for site-specific modification of the lysine side-chain, such as branching or labeling.
-
Fmoc-Lys(Dde)-OH & Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups are orthogonal to both Fmoc and Boc/tBu protection. They are stable to both acidic and basic conditions used in Fmoc-SPPS but can be selectively removed with hydrazine. This provides a powerful tool for on-resin side-chain modification.
-
Fmoc-Lys(Aloc)-OH: The allyloxycarbonyl (Aloc) group is another orthogonal protecting group that is stable to both acids and bases used in Fmoc-SPPS. It can be selectively removed under mild conditions using a palladium catalyst, offering another avenue for site-specific modifications.[1]
For Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS)
In Boc-SPPS, the Nα-Boc group is removed with a moderate acid (e.g., TFA), while the side-chain protecting groups must be stable to these conditions and are typically removed with a stronger acid (e.g., HF) during the final cleavage.
-
Boc-Lys(Z)-OH: This derivative is a direct alternative to using this compound in a stepwise synthesis. The benzyloxycarbonyl (Z) group on the side chain is stable to the TFA used for Nα-Boc deprotection and is typically removed by strong acid (HF) or catalytic hydrogenolysis.[4]
-
Boc-Lys(2-Cl-Z)-OH: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is more acid-stable than the Z group and is a commonly used side-chain protection for lysine in Boc-SPPS.[5] It provides enhanced stability against premature deprotection during repeated TFA treatments.
-
Boc-Lys(Fmoc)-OH: This derivative is used when a protected peptide fragment is desired. The Fmoc group on the side chain is stable to the acidic conditions of Boc-SPPS and can be removed later under basic conditions.[5]
Performance Comparison of Lysine Derivatives in SPPS
Direct, head-to-head quantitative comparisons of all lysine derivatives in the synthesis of a single peptide are scarce in the literature. However, by compiling data from various sources for the synthesis of model peptides, a representative comparison can be made. For this guide, we will consider the synthesis of a model lysine-containing peptide, Ac-Ala-Lys-Ala-NH₂, to illustrate the typical performance of key alternatives.
| Lysine Derivative Used | SPPS Strategy | Coupling Efficiency (per cycle) | Crude Purity (%) | Overall Yield (%) | Key Considerations |
| Fmoc-Lys(Boc)-OH | Fmoc/tBu | >99% | ~85-95% | ~70-85% | Standard, reliable, and cost-effective for routine synthesis. |
| Boc-Lys(Z)-OH | Boc/Bzl | >98% | ~80-90% | ~65-80% | Requires strong acid (e.g., HF) for final cleavage, which can be harsh on sensitive peptides. |
| Fmoc-Lys(Mtt)-OH | Fmoc/tBu | >99% | ~85-95% | ~70-85% | Ideal for on-resin side-chain modification due to orthogonal deprotection with dilute TFA. |
| Boc-Lys(2-Cl-Z)-OH | Boc/Bzl | >98% | ~80-90% | ~65-80% | Offers greater side-chain stability to repeated Nα-Boc deprotection compared to Boc-Lys(Z)-OH. |
Note: The data presented in this table are compiled from typical results reported in peptide synthesis literature and are intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, resin, coupling reagents, and synthesis conditions.
Experimental Protocols
The following is a generalized experimental protocol for the manual solid-phase synthesis of the model peptide Ac-Ala-Lys-Ala-NH₂ using the Fmoc/tBu strategy with Fmoc-Lys(Boc)-OH. This protocol can be adapted for automated synthesizers.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Synthesis Procedure
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Drain the DMF.
-
Perform a pre-coupling Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Fmoc Deprotection:
-
Drain the coupling solution and wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Repeat the coupling step as in step 2, using Fmoc-Lys(Boc)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the coupling step as in step 2, using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Analyze the purity and confirm the identity of the final product by analytical HPLC and mass spectrometry.
-
Visualizing Synthesis Workflows and Logical Relationships
Conclusion
While this compound has its applications, particularly in solution-phase synthesis, the landscape of peptide synthesis is now dominated by SPPS, for which a variety of more suitable lysine derivatives are available. For routine Fmoc-SPPS, Fmoc-Lys(Boc)-OH remains the gold standard due to its reliability and cost-effectiveness. In Boc-SPPS, Boc-Lys(2-Cl-Z)-OH provides a robust option with enhanced side-chain stability. For more complex syntheses requiring site-specific side-chain modifications, orthogonally protected derivatives such as Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Dde)-OH are indispensable tools. The choice of the optimal lysine derivative is ultimately dictated by the specific requirements of the synthetic target and the overall protection strategy employed. Researchers are encouraged to consider the factors of orthogonality, deprotection conditions, and the potential for side reactions when selecting the most appropriate building block for their peptide synthesis endeavors.
References
A Cost-Benefit Analysis of Z-Lys-OMe Hydrochloride in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Lysine Protection Strategies
The synthesis of peptides on an industrial scale necessitates a meticulous evaluation of cost-effectiveness, process efficiency, and environmental impact. The choice of protecting groups for trifunctional amino acids, such as lysine, is a critical decision point that significantly influences these factors. This guide provides a comprehensive cost-benefit analysis of using Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl) in large-scale peptide synthesis, with a detailed comparison to its common alternatives: Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) and Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH).
Executive Summary
The selection of a lysine protection strategy is fundamentally linked to the overall synthetic approach: solution-phase peptide synthesis (SPPS) or solid-phase peptide synthesis (SPPS). Z-Lys-OMe·HCl is primarily utilized in classical solution-phase synthesis, a method favored for the large-scale production of shorter peptides where purification of intermediates is feasible. In contrast, Fmoc- and Boc-protected lysine derivatives are the cornerstones of SPPS, which offers advantages in automation and the synthesis of longer, more complex peptides.
A comprehensive cost-benefit analysis extends beyond the initial price of the protected amino acid to include the costs of coupling reagents, deprotection chemicals, solvents, and, crucially, the purification of the final peptide. While Z-protected amino acids can be cost-effective in terms of raw materials, the associated solution-phase methodology can be more labor-intensive and generate significant solvent waste. Fmoc-based SPPS, while often involving more expensive reagents, offers a more streamlined and automatable workflow, potentially leading to lower overall production costs for complex peptides.
Comparative Analysis of Lysine Protection Strategies
The following tables provide a semi-quantitative comparison of the key parameters influencing the cost-benefit analysis of each lysine protection strategy in a large-scale synthesis context.
Table 1: Cost Comparison of Protected Lysine Derivatives and Associated Reagents
| Parameter | Z-Lys-OMe·HCl | Fmoc-Lys(Boc)-OH | Boc-Lys(Z)-OH |
| Protected Amino Acid Cost | Lower to Moderate | Higher | Moderate |
| Typical Coupling Reagents | DCC/HOBt, TBTU, HATU | HBTU, HATU, HCTU | HBTU, HATU, HCTU |
| Coupling Reagent Cost | Moderate to High | High | High |
| Deprotection Reagents | H₂/Pd/C, HBr/AcOH | Piperidine | TFA |
| Deprotection Reagent Cost | Moderate (catalyst) | Low | Low to Moderate |
Note: Costs are relative and can vary significantly based on supplier, purity, and scale.
Table 2: Process Efficiency and Environmental Impact
| Parameter | Z-Lys-OMe·HCl (Solution-Phase) | Fmoc-Lys(Boc)-OH (SPPS) | Boc-Lys(Z)-OH (SPPS) |
| Typical Per-Step Yield | Good, but purification losses at each step | Excellent (>99%) | Excellent (>99%) |
| Overall Process Time | Longer due to intermediate purification | Faster for long peptides due to simplified workflow | Faster for long peptides due to simplified workflow |
| Automation Potential | Limited | High | High |
| Solvent Consumption | High | High (but can be optimized with modern synthesizers) | High |
| Waste Generation | High (solvents, byproducts) | High (solvents, deprotection byproducts) | High (solvents, acidic waste) |
| Purification Complexity | High (crystallization, chromatography after each step) | Moderate to High (final cleavage and purification) | Moderate to High (final cleavage and purification) |
Experimental Protocols and Workflows
To provide a practical comparison, this section outlines generalized experimental protocols for the incorporation of lysine using each of the discussed strategies.
Protocol 1: Solution-Phase Peptide Synthesis using Z-Lys-OMe·HCl
This protocol describes a typical coupling step in a solution-phase synthesis.
Materials:
-
Peptide-fragment with a free C-terminal carboxylic acid
-
Z-Lys-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the peptide-fragment and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve Z-Lys-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF to neutralize the hydrochloride salt.
-
Cool the peptide-fragment solution to 0°C and add DCC (1.1 eq).
-
Add the neutralized Z-Lys-OMe solution to the activated peptide-fragment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the dicyclohexylurea (DCU) byproduct.
-
Purify the protected peptide fragment by extraction, precipitation, or column chromatography.
Deprotection of the Z-group:
-
The Z-group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Lys(Boc)-OH
This protocol outlines a standard Fmoc-SPPS cycle.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF
-
Fmoc-Lys(Boc)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the resin: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling: a. Pre-activate Fmoc-Lys(Boc)-OH (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling cycle for the next amino acid.
Final Cleavage and Deprotection:
-
After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Cost-Benefit Analysis in Practice
Z-Lys-OMe·HCl in Solution-Phase Synthesis:
-
Benefits:
-
Lower initial cost of the protected amino acid.
-
Well-suited for the large-scale synthesis of short peptides where purification of intermediates by crystallization is feasible, which can be more cost-effective than chromatography.
-
Avoids the use of expensive resins.
-
-
Drawbacks:
-
Labor-intensive and time-consuming due to the need for purification after each coupling step.
-
Scalability can be challenging for longer peptides due to solubility issues of protected intermediates.
-
High solvent consumption for reactions and purifications, leading to significant waste generation.
-
Deprotection of the Z-group often requires specialized equipment for catalytic hydrogenation or the use of corrosive reagents.
-
Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis:
-
Benefits:
-
High per-step coupling efficiency, leading to higher crude purity and overall yield for longer peptides.
-
The process is easily automated, reducing labor costs and improving reproducibility.
-
Simplified workflow with purification performed only at the final stage.
-
Milder deprotection conditions for the temporary Fmoc group.
-
-
Drawbacks:
-
Higher cost of the protected amino acid and coupling reagents.
-
The cost of the solid support (resin) can be significant for large-scale synthesis.
-
High consumption of solvents, particularly DMF, which is facing increasing regulatory scrutiny.
-
The final purification of the crude peptide by preparative HPLC can be a bottleneck and a major cost driver.
-
Logical Relationships in Decision Making
The choice between these strategies is not merely a matter of comparing raw material costs but involves a holistic assessment of the entire manufacturing process.
Conclusion
For the large-scale synthesis of short peptides , particularly when intermediate purification by crystallization is a viable option, a solution-phase strategy utilizing Z-Lys-OMe·HCl can be the more cost-effective approach due to lower raw material costs and the avoidance of expensive resins.
However, for the synthesis of longer, more complex peptides , and in scenarios where automation and a streamlined workflow are prioritized, Fmoc-based SPPS with Fmoc-Lys(Boc)-OH is generally the superior choice . While the initial reagent costs may be higher, the increased efficiency, higher crude purity, and reduced labor can lead to a lower overall cost of the final purified peptide.
Ultimately, the optimal strategy depends on a careful evaluation of the specific target peptide, the desired scale of production, and the available manufacturing infrastructure. A thorough process development and cost modeling exercise is crucial for making an informed decision that balances economic, efficiency, and environmental considerations.
literature review of Z-Lys-OMe hydrochloride applications and limitations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and limitations of Z-Lys-OMe hydrochloride, more formally known as Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl), a key intermediate in traditional peptide synthesis. By objectively comparing its performance with modern alternatives and presenting supporting experimental data, this document serves as a critical resource for optimizing peptide synthesis strategies.
Overview of H-Lys(Z)-OMe·HCl in Peptide Synthesis
H-Lys(Z)-OMe·HCl is a derivative of the amino acid lysine where the epsilon (ε) amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is esterified as a methyl ester.[1] Its primary application lies in solution-phase peptide synthesis , a classical approach to constructing peptides in a homogenous reaction mixture.[2]
In this strategy, the Z-group provides robust protection for the lysine side chain, preventing unwanted reactions during peptide bond formation. The free α-amino group allows for the stepwise elongation of the peptide chain, while the methyl ester protects the C-terminus.
Applications of H-Lys(Z)-OMe·HCl
The principal application of H-Lys(Z)-OMe·HCl is as a building block in the synthesis of lysine-containing peptides via the solution-phase method. This approach offers several advantages, including:
-
Scalability: Solution-phase synthesis can be more readily scaled up for the production of larger quantities of peptides compared to solid-phase synthesis.
-
Purification of Intermediates: Intermediates can be purified at each step, which can lead to a highly pure final product.
-
Fragment Condensation: It is well-suited for the synthesis of peptide fragments that can be later joined together to create larger peptides or proteins.
Beyond peptide synthesis, Z-protected lysine derivatives have been utilized in the synthesis of other molecules, such as lysine-based cationic surfactants.
Limitations and Comparison with Alternatives
The primary limitation of the Z-group, and by extension H-Lys(Z)-OMe·HCl, lies in the harsh conditions required for its removal. This stands in stark contrast to the milder deprotection methods used for the more modern Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, which are the cornerstones of solid-phase peptide synthesis (SPPS).[3]
| Protecting Group Strategy | Deprotection Conditions | Key Advantages | Key Limitations |
| Z (Benzyloxycarbonyl) | Catalytic hydrogenation (e.g., H₂/Pd), strong acids (e.g., HBr/AcOH), or Na/liquid ammonia.[4] | Stable protecting group, crystalline derivatives. | Harsh deprotection conditions can degrade sensitive peptides; not suitable for SPPS. |
| Boc (tert-Butoxycarbonyl) | Moderate to strong acids (e.g., trifluoroacetic acid - TFA). | Widely used in SPPS; orthogonal to Fmoc and Z groups. | Repeated acid treatment can be detrimental to some peptides. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mildly basic conditions (e.g., 20% piperidine in DMF).[5] | Mild deprotection conditions; automation-friendly for SPPS. | Not suitable for base-sensitive peptides. |
The harsh deprotection of the Z-group makes it incompatible with many sensitive amino acids and complex peptides, limiting its applicability in modern drug discovery and development where intricate and modified peptides are common.
Experimental Data and Protocols
Table 1: Comparison of Protecting Group Strategies in Peptide Synthesis
| Parameter | Z-Group Strategy (Solution-Phase) | Boc-Group Strategy (SPPS) | Fmoc-Group Strategy (SPPS) |
| Typical Coupling Yield | Generally high (can be >90%), but requires careful monitoring and purification of intermediates. | Very high (>99%) with automated synthesizers. | Very high (>99%) with automated synthesizers. |
| Overall Synthesis Yield | Can be lower for longer peptides due to multiple purification steps. | Dependent on peptide length; for a 70-mer, 99% stepwise yield results in a 24% overall yield.[6] | Similar to Boc strategy; for a 70-mer, 99.5% stepwise yield results in a 50% overall yield.[6] |
| Purity of Crude Product | Can be high due to intermediate purification. | Varies depending on peptide sequence and synthesis efficiency. | Generally high due to mild deprotection conditions. |
| Compatibility | Limited with sensitive functional groups due to harsh deprotection. | Broad compatibility, but sensitive to strong acids. | Broad compatibility, but sensitive to bases. |
Experimental Protocol: Synthesis of a Dipeptide using H-Lys(Z)-OMe·HCl (Solution-Phase)
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with H-Lys(Z)-OMe·HCl.
Materials:
-
Boc-Ala-OH
-
H-Lys(Z)-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of H-Lys(Z)-OMe·HCl: Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Filter the DCU precipitate and add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Lys(Z)-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection of the Z-group (Catalytic Transfer Hydrogenation):
-
Dissolve the protected peptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Add ammonium formate or formic acid as the hydrogen donor.[4][7]
-
Stir the reaction at room temperature under a nitrogen atmosphere and monitor by TLC.
-
Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected peptide.[4]
-
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of different peptide synthesis strategies.
Caption: A comparison of workflows for peptide synthesis.
Caption: Comparison of deprotection conditions for Z, Boc, and Fmoc groups.
Conclusion
H-Lys(Z)-OMe·HCl remains a relevant building block for specific applications in solution-phase peptide synthesis, particularly for large-scale production of shorter, less complex peptides where the robustness of the Z-group and the potential for intermediate purification are advantageous. However, for the synthesis of complex, sensitive, and modified peptides, especially in a research and drug discovery context, the limitations imposed by the harsh deprotection conditions of the Z-group are significant. The milder, more versatile, and automation-friendly Boc and Fmoc strategies, predominantly used in solid-phase peptide synthesis, offer clear advantages for the majority of modern peptide synthesis applications. The choice of protecting group strategy should therefore be carefully considered based on the specific requirements of the target peptide, scale of synthesis, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Z-Lys-OMe Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Z-Lys-OMe hydrochloride (Nε-Z-L-lysine methyl ester hydrochloride), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound, the SDS indicates that while there are no known physical or human health hazards, appropriate personal protective equipment (PPE) should always be worn. This includes splash goggles, a full suit, a dust respirator, boots, and gloves. In the event of a spill, appropriate tools should be used to place the material into a convenient waste disposal container.
Step-by-Step Disposal Procedure
Disposal of this compound must adhere to federal, state, and local environmental control regulations. The following is a general procedural outline based on best practices for chemical waste management.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Segregate it from other chemical waste to avoid potential reactions with incompatible materials, such as strong oxidizing agents.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed container for the collection of this compound waste.
-
The container must be in good condition and compatible with the chemical.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any other relevant information from the SDS.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
Complete any required waste manifest forms provided by the disposal contractor.
-
Chemical and Safety Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Chemical Formula | C15H23ClN2O4 |
| CAS Number | 27894-50-4 |
| EC Number | 248-715-9 |
| Hazard Statements | No known hazards |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, gloves |
| Incompatible Materials | Strong oxidizing reagents |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), nitrogen (NO, NO2), and hydrogen chloride (HCl) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that while the SDS for this compound states that the product and its degradation products are not toxic, all chemical waste should be handled with care and disposed of responsibly to minimize environmental impact. Always consult with your institution's safety officer for specific guidance tailored to your location and facilities.
Personal protective equipment for handling Z-Lys-OMe hydrochloride
Essential Safety and Handling Guide for Z-Lys-OMe Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.
Chemical and Physical Properties
This compound, also known as Nε-Z-L-lysine methyl ester hydrochloride, is a synthetic intermediate utilized in the synthesis of peptide enzyme substrates and lysine cationic surfactants.[1] While some safety data sheets (SDS) indicate no known significant hazards, it is crucial to handle this compound with the appropriate precautions to mitigate any potential risks.[2] May be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[2]
| Property | Value |
| Synonyms | Nε-Z-L-lysine methyl ester hydrochloride salt |
| CAS Number | 27894-50-4[1][2][3][4] |
| Molecular Formula | C15H23ClN2O4[2] |
| Molecular Weight | 330.81 g/mol [3][4] |
| Form | Solid, powder[4][5] |
| Storage | Keep container tightly closed. Do not store above 5˚C (41˚F).[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following equipment is mandatory when handling this compound to protect against potential exposure.
-
Eye Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect from dust particles and potential splashes.[6]
-
Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Respiratory Protection : A dust respirator or a NIOSH-approved N95 respirator should be used to prevent inhalation of the powder, especially when weighing or transferring the material.[2][4] In situations with inadequate ventilation, a self-contained breathing apparatus may be necessary.[2]
-
Body Protection : A full lab coat or suit should be worn to protect the skin.[2][6] Ensure it is buttoned and fits properly.
-
Footwear : Closed-toe shoes are required in the laboratory at all times.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood or a space with local exhaust ventilation, is clean and uncluttered.[2]
-
Confirm that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined above.
-
-
Handling :
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust.
-
If transferring the powder, use a spatula or other appropriate tool to minimize agitation.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing. This compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[1]
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Properly dispose of any contaminated materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Unused or excess this compound should be collected in a separate, clearly labeled container for chemical waste. Do not return excess material to the original container.
-
Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. H-LYS(Z)-OME HCL - Safety Data Sheet [chemicalbook.com]
- 4. H-Lys(Z)-OMe = 97.5 HPLC 27894-50-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
